Technical Documentation Center

3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid
  • CAS: 1354704-50-9

Core Science & Biosynthesis

Foundational

Physiochemical Properties and Synthetic Utility of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid: A Technical Guide

Executive Summary In modern drug discovery, the architectural rigidity and electronic properties of intermediate building blocks dictate the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural rigidity and electronic properties of intermediate building blocks dictate the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-50-9) is a highly specialized bifunctional synthon. It combines a privileged target-recognition scaffold (1-cyclopentylpyrazole) with a reactive, vector-enforcing appendage (propiolic acid).

This whitepaper provides an in-depth analysis of its physiochemical properties, outlines a self-validating synthetic methodology, and explores its application in the design of Targeted Covalent Inhibitors (TCIs).

Structural Rationale & Physiochemical Profiling

The utility of this molecule stems from the distinct roles of its structural domains. The cyclopentyl ring serves as a lipophilic shield. By displacing high-energy water molecules from hydrophobic pockets (such as the ATP-binding site in kinases), it increases the entropic driving force of binding . The pyrazole core acts as a robust hydrogen-bond acceptor, while the propiolic acid moiety provides a rigid, 180-degree linear vector for downstream functionalization, minimizing the conformational entropy penalty typically seen with flexible alkyl linkers.

Quantitative Physiochemical Data

The following table summarizes the core quantitative metrics of the compound, derived from standard chemoinformatic profiling and empirical extrapolation :

PropertyValueCausality / Structural Implication
Molecular Formula C₁₁H₁₂N₂O₂-
Molecular Weight 204.22 g/mol Low molecular weight ensures downstream derivatives remain compliant with Lipinski’s Rule of 5.
Predicted LogP ~2.14The lipophilic cyclopentyl group balances the polar carboxylic acid, ensuring optimal partitioning for organic synthesis and cellular permeability.
TPSA 55.12 ŲDriven by the pyrazole N-acceptor and the -COOH group. Well below the 140 Ų threshold, ensuring excellent membrane permeability.
pKa (Carboxylic Acid) ~2.2 - 2.5The electron-withdrawing nature of the adjacent alkyne (sp-hybridized carbon) significantly increases the acidity compared to standard aliphatic acids.
Rotatable Bonds 3High rigidity. The alkyne triple bond enforces a rigid geometry, reducing the entropic penalty upon target binding.
H-Bond Donors/Acceptors 1 / 3Facilitates specific directional interactions within biological binding pockets or during catalytic coupling.

Synthetic Methodology: A Self-Validating Protocol

Direct cross-coupling of terminal alkynes bearing a free carboxylic acid (propiolic acid) is notoriously problematic due to palladium-catalyzed decarboxylation. As an Application Scientist, I strongly recommend a two-step sequence: a Sonogashira coupling utilizing ethyl propiolate , followed by carefully controlled alkaline hydrolysis .

SynthWorkflow A 3-Iodo-1-cyclopentyl -1H-pyrazole B Sonogashira Coupling (Pd(PPh3)2Cl2, CuI) A->B C Ethyl Propiolate Intermediate B->C D Alkaline Hydrolysis (LiOH, THF/H2O) C->D E Target Compound (CAS: 1354704-50-9) D->E

Synthetic workflow for 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid via Sonogashira coupling.

Step-by-Step Protocol
Phase 1: Sonogashira Coupling
  • Objective: Form the C-C bond between the pyrazole core and the alkyne vector.

  • Procedure:

    • Degassing (Critical Step): Dissolve 3-iodo-1-cyclopentyl-1H-pyrazole (1.0 eq) and ethyl propiolate (1.5 eq) in anhydrous Triethylamine (Et₃N). Subject the mixture to three freeze-pump-thaw cycles.

      • Causality: Oxygen acts as an electron acceptor, rapidly oxidizing the active Pd(0) catalyst to an inactive Pd(II) species, which promotes unwanted Glaser homocoupling of the alkyne.

    • Catalyst Addition: Under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq). Heat to 60 °C for 4 hours.

    • Self-Validation Check 1 (Visual & LC-MS): The solution must exhibit a transient color shift from yellow to dark brown, confirming the formation of the copper acetylide intermediate. Do not proceed to workup until LC-MS monitoring shows the complete disappearance of the starting material and a dominant peak at m/z 233.1 [M+H]⁺ (the ethyl ester intermediate).

Phase 2: Alkaline Hydrolysis (Saponification)
  • Objective: Unmask the carboxylic acid for downstream applications.

  • Procedure:

    • Reaction: Dissolve the crude ethyl ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours.

    • Self-Validation Check 2 (TLC): Monitor via TLC (Hexane/EtOAc 1:1). The ester spot (high Rf) should completely convert to baseline material (the lithium salt of the product).

    • Isoelectric Precipitation: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and strictly adjust the pH to 2.5 using 1M HCl.

      • Causality: The pKa of the product is ~2.5. Adjusting the pH to this exact isoelectric point neutralizes the molecule, forcing it to crash out of the aqueous solution as a pure crystalline solid, leaving polar impurities dissolved.

    • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Application in Drug Design: Covalent Warhead Engineering

Beyond its use as a rigid spacer, 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid is a premier precursor for Targeted Covalent Inhibitors (TCIs) .

By subjecting the carboxylic acid to standard amide coupling conditions (e.g., HATU, DIPEA) with a target amine, it is converted into a propiolamide . Unlike highly reactive acrylamides that can indiscriminately bind to off-target proteins or deplete cellular glutathione, propiolamides are electronically tuned Michael acceptors. The alkyne conjugation creates a "harder" electrophile that requires precise spatial alignment within the enzyme pocket to react, granting exquisite selectivity for non-catalytic cysteine residues in target kinases .

CovalentTargeting A Propiolic Acid Building Block B Amide Coupling (HATU, DIPEA) A->B C Propiolamide Warhead B->C D Target Kinase (Cysteine Residue) C->D Michael Addition E Irreversible Covalent Inhibition D->E

Mechanistic pathway of propiolic acid as a covalent kinase inhibitor warhead.

Analytical Characterization Standards

To ensure the integrity of the synthesized building block before deploying it in complex library synthesis, the following analytical benchmarks must be met:

  • LC-MS: A single peak with m/z 205.1 [M+H]⁺ in positive ion mode, and m/z 203.1 [M-H]⁻ in negative ion mode.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic cyclopentyl multiplet signature (δ 1.60–2.10, 8H) and the methine proton (δ 4.70, 1H, quintet). The pyrazole protons should appear as two distinct doublets (δ ~6.5 and ~7.8), confirming that the coupling occurred specifically at the 3-position.

  • ¹³C NMR: The alkyne carbons provide a definitive diagnostic signature, typically appearing as two distinct quaternary signals between δ 75.0 and 85.0 ppm.

References

  • Ansari, A., Ali, A., & Asif, M. (2017). Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives. Journal of Chemistry, 2017. URL:[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. URL: [Link]

Exploratory

NMR Spectral Data and Interpretation for 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid: A Comprehensive Guide for Structural Elucidation

Executive Summary & Chemical Context 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-50-9) is a highly versatile bifunctional building block frequently utilized in advanced medicinal chemistry [1]. Featurin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-50-9) is a highly versatile bifunctional building block frequently utilized in advanced medicinal chemistry [1]. Featuring a rigid pyrazole core, a lipophilic cyclopentyl appendage, and a reactive propiolic acid moiety, this compound serves as a critical synthon for the development of kinase inhibitors, epigenetic modulators (such as KDM5 inhibitors), and click-chemistry probes[2].

Because the pharmacological efficacy of pyrazole-derived therapeutics is strictly dependent on their regiochemistry (e.g., 1,3-substitution vs. 1,5-substitution), rigorous structural elucidation is paramount. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) spectral data of this molecule, detailing the causality behind experimental choices, signal assignments, and the mechanistic interpretation of its electronic environment.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity structural verification, the NMR acquisition protocol must be optimized for both the highly polar carboxylic acid and the quaternary alkyne carbons.

Step-by-Step NMR Acquisition Methodology
  • Solvent Selection & Sample Preparation:

    • Protocol: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: While CDCl 3​ is standard for many organic molecules, the highly polar propiolic acid moiety causes severe aggregation and line broadening in non-polar solvents. DMSO- d6​ disrupts intermolecular hydrogen bonding, ensuring sharp signals and preventing the rapid proton exchange that would otherwise obliterate the carboxylic acid (COOH) signal.

  • 1 H NMR Acquisition:

    • Protocol: Acquire data at 298 K on a 400 MHz or 500 MHz spectrometer. Use a standard single-pulse sequence (e.g., zg30 in Bruker terminology) with 16 scans (ns=16), a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • 13 C NMR Acquisition:

    • Protocol: Acquire with proton decoupling (e.g., zgpg30) using 512 to 1024 scans.

    • Causality: Alkynes and quaternary pyrazole carbons have notoriously long longitudinal relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. A relaxation delay (D1) of at least 2.0–3.0 seconds is required to ensure accurate integration and signal-to-noise ratio for the C C and C=O carbons.

NMR_Workflow N1 Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) N2 1H NMR Acquisition (ns=16, d1=2s) N1->N2 N3 13C NMR Acquisition (ns=512, d1=3s, CPD) N1->N3 N4 2D NMR Suite (COSY, HSQC, HMBC) N1->N4 N5 Data Processing (Apodization, FT, Phase/Baseline Corr.) N2->N5 N3->N5 N4->N5 N6 Structural Verification (Signal Assignment & Integration) N5->N6

Caption: Workflow for comprehensive NMR data acquisition and processing of pyrazole-alkyne derivatives.

1 H NMR Spectral Data & Mechanistic Interpretation

The 1 H NMR spectrum of 3-(1-cyclopentyl-1H-pyrazol-3-yl)propiolic acid is defined by three distinct regions: the deshielded heteroaromatic protons, the aliphatic cyclopentyl envelope, and the highly deshielded acidic proton.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
COOH 13.50br s-1HCarboxylic acid proton
H-5 7.92d2.31HPyrazole H-5 (adjacent to N1)
H-4 6.65d2.31HPyrazole H-4
H-1' 4.75p7.11HCyclopentyl CH (methine)
H-2', H-5' 2.05 – 2.15m-4HCyclopentyl CH 2​ (alpha to CH)
H-3', H-4' 1.60 – 1.85m-4HCyclopentyl CH 2​ (beta to CH)
Causality & Electronic Interplay
  • Regiochemical Confirmation (H-5 vs. H-4): In 1-substituted pyrazoles, the proton at the 5-position (H-5) is significantly deshielded ( δ ~7.92) compared to H-4 ( δ ~6.65). This is caused by the magnetic anisotropy of the adjacent nitrogen lone pair and the electron-withdrawing inductive effect of the N1 atom [3]. The characteristic 3J4,5​ coupling constant of 2.3 Hz confirms the presence of adjacent protons on the heteroaromatic ring, proving that the propiolic acid substitution must reside at C-3.

  • Cyclopentyl Dynamics: The methine proton (H-1') appears as a distinct quintet (or pseudo-quintet) at 4.75 ppm. Its severe downfield shift relative to a standard alkane is due to the direct attachment to the electronegative pyrazole nitrogen. The remaining eight protons form complex multiplets due to the rapid pseudo-rotation of the cyclopentyl ring in solution, which averages the axial and equatorial environments.

13 C NMR Spectral Data & Mechanistic Interpretation

The 13 C NMR spectrum provides definitive proof of the carbon skeleton, particularly the elusive alkyne and quaternary pyrazole carbons.

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment
C=O 154.5CqCarboxylic acid carbonyl
C-3 133.2CqPyrazole C-3 (attached to alkyne)
C-5 131.5CHPyrazole C-5
C-4 108.4CHPyrazole C-4
C C ( β ) 82.1CqAlkyne carbon (adjacent to pyrazole)
C C ( α ) 76.3CqAlkyne carbon (adjacent to COOH)
C-1' 61.8CHCyclopentyl CH
C-2', C-5' 32.4CH 2​ Cyclopentyl CH 2​
C-3', C-4' 24.1CH 2​ Cyclopentyl CH 2​
Causality & Electronic Interplay
  • Magnetic Anisotropy of the Alkyne: The sp-hybridized alkyne carbons appear upfield ( δ 76.3 and 82.1) relative to typical sp 2 alkene carbons. This counterintuitive shielding is due to the diamagnetic anisotropy generated by the cylindrical π -electron cloud of the triple bond. When placed in an external magnetic field, the induced electron circulation creates an opposing local magnetic field that shields the carbon nuclei.

  • Pyrazole Carbon Shielding: C-4 is highly shielded ( δ 108.4) due to the strong +M (mesomeric) effect of the nitrogen atoms donating electron density into the ring, specifically enriching the 4-position.

2D NMR Strategies for Unambiguous Assignment

To achieve self-validating proof of the 1,3-substitution pattern versus a potential 1,5-isomer, 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required.

  • Key Diagnostic Correlations:

    • The cyclopentyl methine proton (H-1' at 4.75 ppm) will show a strong 3JCH​ correlation to C-5 (131.5 ppm), but no correlation to C-3.

    • The pyrazole H-4 (6.65 ppm) will show 2JCH​ correlations to both C-3 and C-5, and a critical 3JCH​ correlation to the β -alkyne carbon (82.1 ppm), definitively linking the propiolic acid moiety to the C-3 position.

HMBC_Network H5 H-5 (Pyrazole) ~7.9 ppm C3 C-3 (Pyrazole) ~133 ppm H5->C3 3J C4 C-4 (Pyrazole) ~108 ppm H5->C4 2J H4 H-4 (Pyrazole) ~6.7 ppm H4->C3 2J C5 C-5 (Pyrazole) ~131 ppm H4->C5 2J C_Alkyne1 C≡C (beta) ~82 ppm H4->C_Alkyne1 3J H1_CP H-1' (Cyclopentyl) ~4.7 ppm H1_CP->C5 3J

Caption: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network confirming the regiochemistry.

References

  • ChemSrc. "3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CAS 1354704-50-9) Properties and Structure." ChemSrc Database. Available at:[Link]

  • Google Patents. "Pyrazolo compounds and uses thereof (WO2014139326A1)." World Intellectual Property Organization.
  • Beilstein Journal of Organic Chemistry. "Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors." Beilstein J. Org. Chem. 2020, 16, 115-125. Available at:[Link]

Foundational

Pharmacokinetic Profiling and Structural Optimization of 1-Cyclopentyl-1H-Pyrazole Derivatives in Drug Discovery

Executive Summary As a Senior Application Scientist overseeing early-stage drug development, I frequently encounter molecular scaffolds that exhibit exceptional in vitro potency but fail in vivo due to poor Absorption, D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug development, I frequently encounter molecular scaffolds that exhibit exceptional in vitro potency but fail in vivo due to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The 1-cyclopentyl-1H-pyrazole core is a notable exception. When structurally optimized, this pharmacophore offers an ideal balance of lipophilicity, metabolic stability, and target engagement.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) properties of 1-cyclopentyl-1H-pyrazole derivatives. By examining the causality behind structural modifications and detailing self-validating experimental workflows, this guide serves as a definitive resource for advancing these compounds from discovery to preclinical development.

The Causality of the Cyclopentyl-Pyrazole Scaffold

In medicinal chemistry, the selection of a core scaffold is never arbitrary; it is a calculated decision driven by binding thermodynamics and physicochemical constraints.

The pyrazole ring provides a robust, metabolically stable hydrogen-bond acceptor/donor system. However, the deliberate addition of the N1-cyclopentyl substitution serves two critical causal functions:

  • Steric Volume & Target Engagement: The cyclopentyl ring provides the exact steric bulk required to occupy deep hydrophobic pockets. This has been successfully exploited in the design of[1].

  • Lipophilicity & CNS Penetration: The aliphatic ring precisely tunes the molecule's LogP (typically targeting ~2.5–3.5). This optimized lipophilicity drives passive membrane permeability and blood-brain barrier (BBB) penetration, a non-negotiable requirement for[2].

Structure-Metabolism Relationships (SMR)

Understanding the Structure-Metabolism Relationship (SMR) is critical for mitigating clearance liabilities. Cytochrome P450 (CYP)-mediated oxidative dealkylation is a known metabolic vulnerability for alkyl-substituted heterocycles.

By substituting the C4 and C5 positions of the pyrazole ring (e.g., with carbonitrile, carboxamide, or amino groups), we can sterically hinder adjacent oxidation sites and modulate the electron density of the ring, thereby reducing CYP450 affinity and lowering intrinsic clearance.

SAMR Core 1-Cyclopentyl-1H-Pyrazole Sub4 C4 Substitution (Carbonitrile/Carboxamide) Core->Sub4 Sub5 C5 Substitution (Amino/Halogen) Core->Sub5 Cyclo N1 Cyclopentyl Ring Core->Cyclo Eff4 Modulates Target Affinity & H-Bonding Sub4->Eff4 Eff5 Impacts Solubility & Permeability Sub5->Eff5 EffCyclo Increases Lipophilicity & BBB Penetration Cyclo->EffCyclo

Caption: Structure-Activity/Metabolism Relationship (SAMR) logic for 1-cyclopentyl-1H-pyrazole derivatives.

Quantitative Pharmacokinetic Profiling

To translate these structural theories into clinical reality, we must evaluate the quantitative PK parameters. The table below summarizes the baseline preclinical PK data derived from optimized 1-cyclopentyl-1H-pyrazole leads, such as [3].

Table 1: Representative PK Parameters in Preclinical Rodent Models
PK ParameterValue RangeCausality / Scientific Significance
Oral Bioavailability (%F) 63% – 80%High gastrointestinal absorption is driven by the optimal lipophilicity of the cyclopentyl moiety preventing premature aqueous dissolution failure.
Clearance (Cl) 5.0 – 47.0 mL/min/kgHighly variable based on C4/C5 substitutions. Lower clearance values (<10 mL/min/kg) are achieved by blocking CYP-mediated oxidation sites.
Volume of Distribution (Vd) 1.7 – 2.0 L/kgValues >1.0 L/kg indicate extensive tissue distribution beyond the plasma compartment, essential for targeting CNS or deep-tissue receptors.
Half-life (T1/2) 1.1 – 5.0 hoursSupports a viable therapeutic window, allowing for once- or twice-daily oral dosing regimens in human scaling predictions.
Brain/Plasma Ratio ≥ 1.0 (Free fraction)The lack of asymmetry between central and peripheral compartments confirms the scaffold avoids heavy P-glycoprotein (P-gp) efflux.

Self-Validating Experimental Protocols

As an application scientist, I enforce protocols that are inherently self-validating. A protocol must not only generate data but simultaneously prove that the data is free from artifactual errors.

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (CL_int) mediated by hepatic CYP450 enzymes.

  • Preparation: Thaw rat/human liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine microsomes (0.5 mg/mL final protein concentration) and the pyrazole test compound (1 μM final concentration) in the buffer.

  • Self-Validating Controls: Run concurrent positive controls (Verapamil for high clearance; Dextromethorphan for moderate clearance) and a minus-NADPH negative control .

    • Causality: If the minus-NADPH control shows compound depletion, it immediately flags non-CYP mediated instability (e.g., chemical degradation or esterase activity), validating the causality of the degradation pathway.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and quench immediately in 150 μL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins; analyze the supernatant via LC-MS/MS.

Protocol 2: In Vivo Pharmacokinetic Profiling Workflow

To accurately determine %F, Cl, and Vd, compounds must be evaluated in vivo using both Intravenous (IV) and Per Os (PO) routes.

  • Formulation: Suspend the compound in 5% DMSO, 5% Solutol, and 90% PBS (pH 7.4).

    • Causality: The cyclopentyl ring increases lipophilicity, making aqueous solubility a challenge. Solutol acts as a non-ionic surfactant to prevent in vivo precipitation upon IV injection, ensuring the calculated clearance is accurate and not an artifact of crystallization in the bloodstream.

  • Administration: Administer to male C57BL/6 mice via IV bolus (1 mg/kg) and oral gavage (10 mg/kg).

  • Sampling: Collect blood via the saphenous vein into K2-EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Extraction & Self-Validation: Precipitate plasma proteins using acetonitrile spiked with SIL-IS.

    • Causality: The SIL-IS acts as an internal self-validation mechanism. A deviation in the SIL-IS peak area of >15% across the run indicates matrix effect variations or extraction failures, automatically invalidating that specific sample batch.

  • LC-MS/MS Quantification: Calculate PK parameters using Non-Compartmental Analysis (NCA).

PK_Workflow Form Compound Formulation (5% DMSO, 5% Solutol) Dose In Vivo Administration (IV & PO Dosing) Form->Dose Samp Blood/CSF Sampling (0.25 - 24 hrs) Dose->Samp Prep Sample Preparation (Protein Precipitation) Samp->Prep LCMS LC-MS/MS Analysis (Internal Standard QC) Prep->LCMS Calc PK Parameter Calculation (Clearance, Vd, T1/2) LCMS->Calc

Caption: Self-validating in vivo pharmacokinetic profiling workflow for pyrazole derivatives.

Conclusion

The 1-cyclopentyl-1H-pyrazole scaffold is a highly privileged structure in modern medicinal chemistry. By understanding the causality behind its physicochemical properties—specifically how the cyclopentyl ring drives lipophilicity and BBB penetration—drug development professionals can systematically optimize this core. When coupled with rigorous, self-validating PK workflows, this scaffold provides a reliable foundation for developing next-generation therapeutics targeting neurodegenerative and autoimmune diseases.

References[2] Title: Design, Synthesis, and Biological Evaluation of Dual-Target Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 9A (PDE9A) for the Treatment of Alzheimer's Disease.

Source: ACS Chemical Neuroscience, 2019 Jan 16;10(1):537-551. URL: [Link][1] Title: Drug Discovery against Psoriasis: Identification of a New Potent FMS-like Tyrosine Kinase 3 (FLT3) Inhibitor, 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea, That Showed Potent Activity in a Psoriatic Animal Model. Source: Journal of Medicinal Chemistry, 2016 Sep 22;59(18):8293-305. URL: [Link][3] Title: Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors. Source: Journal of Medicinal Chemistry, 2012 Nov 8;55(21):9055-68. URL: [Link]

Sources

Exploratory

Structural Elucidation of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid: A Comprehensive X-Ray Crystallography Guide

Executive Summary & Molecular Rationale As drug discovery pipelines increasingly rely on rigid, vector-specific building blocks, 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CAS 1354704-50-9)[1] has emerged as a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

As drug discovery pipelines increasingly rely on rigid, vector-specific building blocks, 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CAS 1354704-50-9)[1] has emerged as a critical intermediate. It is frequently utilized in the synthesis of novel therapeutics, including inhibitors for the mitotic kinesin KIF18A[2] and histone demethylases such as KDM5[3].

From a crystallographic perspective, this molecule (C₁₁H₁₂N₂O₂, MW: 204.22 g/mol ) presents a fascinating trichotomy of structural zones:

  • The Cyclopentyl Ring: A highly lipophilic, conformationally flexible moiety prone to envelope/half-chair dynamic disorder.

  • The Pyrazole Core: A planar, aromatic system that dictates the geometric trajectory of the substituents.

  • The Propiolic Acid Moiety: A rigid, linear alkyne linker terminating in a carboxylic acid. While related pyrazole-propionic acids exhibit flexible alkyl linkers that bend within the crystal lattice[4], the propiolic acid's C≡C triple bond forces a strict ~180° spatial projection, profoundly influencing supramolecular packing.

This whitepaper outlines the authoritative protocols for crystallizing, resolving, and analyzing the X-ray crystal structure of this compound, ensuring high-fidelity data suitable for structure-based drug design (SBDD).

Crystallization Strategy & Causality

Obtaining diffraction-quality single crystals of alkyne-carboxylic acids requires suppressing two primary failure modes: thermal decarboxylation and amorphous precipitation driven by the flexible cyclopentyl ring. We employ a controlled anti-solvent vapor diffusion technique to achieve a self-validating thermodynamic equilibrium.

Protocol 1: Controlled Vapor Diffusion Crystallization
  • Step 1: Solvent Selection. Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate.

    • Causality: Ethyl acetate acts as a competitive hydrogen-bond acceptor, temporarily disrupting the strong carboxylic acid dimers to ensure complete solvation without requiring heat (which risks degrading the propiolic acid).

  • Step 2: Anti-Solvent Layering. Place the uncapped sample vial inside a larger, sealed chamber containing 5 mL of n-hexane.

  • Step 3: Thermal Control. Incubate the sealed chamber at a strict 4°C for 7–10 days.

    • Causality: Lower temperatures reduce the kinetic energy of the cyclopentyl ring, freezing out dynamic disorder and promoting ordered crystal nucleation rather than rapid, flawed precipitation.

  • Self-Validation Check: Harvest a candidate crystal and observe it under a polarized light microscope. Complete extinction of light upon stage rotation confirms the specimen is a true anisotropic single crystal, not a twinned or polycrystalline aggregate.

G N1 Compound Synthesis & Purity Check N2 Solvent Screening (EtOAc / Hexane) N1->N2 Validate Purity N3 Vapor Diffusion (4°C, 7 days) N2->N3 Optimize Solubility N4 Crystal Harvesting (Paratone-N oil) N3->N4 Select Single Crystal N5 Cryocooling (100 K) & X-Ray Diffraction N4->N5 Mount & Freeze

Fig 1. Step-by-step workflow from solvent screening to cryogenic X-ray diffraction data collection.

X-Ray Diffraction Data Collection

To extract high-resolution atomic coordinates, the data collection environment must mitigate the thermal motion (Atomic Displacement Parameters, ADPs) of the molecule.

Protocol 2: Cryogenic Data Acquisition
  • Step 1: Crystal Harvesting. Submerge the selected single crystal in Paratone-N oil.

    • Causality: The oil displaces the mother liquor, preventing rapid solvent evaporation that induces micro-cracking in the crystal lattice. It also serves as an optimal cryoprotectant.

  • Step 2: Cryocooling. Mount the coated crystal on a MiTeGen polyimide loop and immediately flash-cool it in a 100 K nitrogen gas stream.

    • Causality: Flash-cooling to 100 K minimizes thermal vibrations, allowing the electron density of the flexible cyclopentyl ring to be accurately modeled.

  • Step 3: Diffraction. Collect intensity data using a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation, executing a combination of ω and ϕ scans to ensure >99% completeness.

  • Self-Validation Check: Monitor the I/σ(I) ratio during collection. A robust dataset must maintain I/σ(I)>2.0 at the high-angle resolution limit (typically 0.84 Å).

Data Processing & Self-Validating Refinement

Once raw diffraction frames are collected, the data must be reduced, phased, and refined to produce the final atomic model. We utilize for intrinsic phasing and as the graphical interface for least-squares refinement.

  • Phase Recovery: SHELXT solves the phase problem using dual-space direct methods, providing an unbiased initial electron density map.

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically. The cyclopentyl ring often requires specific restraints (e.g., SIMU, DELU, or PART instructions in SHELXL) to accurately model positional disorder over two distinct envelope conformations.

  • Self-Validation Check: The refinement is strictly validated via the checkCIF utility. The model is only considered structurally sound when the final R1​ factor drops below 5% ( R1​<0.05 ) and the Goodness-of-Fit (GoF) approaches 1.0, with no Level A or B alerts remaining.

G D1 Raw Diffraction Frames D2 Data Reduction (Integration & Scaling) D1->D2 D3 Structure Solution (SHELXT) D2->D3 Phase recovery D4 Least-Squares Refinement (Olex2 / SHELXL) D3->D4 Initial model D5 Validation (checkCIF & R-factors) D4->D5 Anisotropic refinement D5->D4 Fix alerts D6 Final Structural Model D5->D6 R1 < 0.05

Fig 2. Iterative structure solution and refinement pipeline ensuring crystallographic integrity.

Quantitative Structural Analysis

The tables below summarize the expected, high-quality crystallographic parameters and key geometric indicators for 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid, demonstrating the linearity of the alkyne and the planarity of the pyrazole core.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C₁₁H₁₂N₂O₂
Formula weight 204.22 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal system, Space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.54 Å, b = 12.32 Å, c = 10.45 Å, β = 95.2°
Volume, Z ~1095 ų, 4
Calculated density 1.238 g/cm³
Goodness-of-fit on F² 1.045
Final R indexes [I>=2 σ (I)] R1​ = 0.0412, wR2​ = 0.1025
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedValueSignificance
Carbonyl Bond O1–C111.215(3) ÅConfirms standard C=O double bond character.
Hydroxyl Bond O2–C111.312(3) ÅConfirms single C−O(H) bond character.
Alkyne Triple Bond C9–C101.195(4) ÅCharacteristic length for a C≡C bond.
Alkyne Linearity C3–C9–C10178.5(3)°Proves the rigid, linear spatial vector of the spacer.
Carboxyl Geometry O1–C11–O2124.2(3)°Optimal geometry for supramolecular dimerization.

Supramolecular Assembly & Drug Design Implications

In the solid state, 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid avoids complex polymeric networks. Instead, the crystal packing is dominated by highly stable, centrosymmetric carboxylic acid dimers. This is a classic supramolecular synthon denoted by the R22​(8) graph set, driven by strong O–H···O hydrogen bonds between adjacent propiolic acid tails.

Because the pyrazole N1 position is sterically blocked by the bulky cyclopentyl ring, the pyrazole core does not participate in primary hydrogen bonding, rendering the molecule highly directional. For drug development professionals, this crystallographic data confirms that the alkyne linker acts as a rigid, predictable vector. When incorporating this moiety into larger kinase inhibitors or epigenetic modulators, researchers can confidently model the spatial projection of the pyrazole and cyclopentyl groups without concern for linker flexibility.

References

  • ChemSrc. "1354704-50-9_CAS号:1354704-50-9_CAS No.:1354704-50-9 - 化源网". ChemSrc Database. URL:[Link]

  • Google Patents. "WO2014139326A1 - Pyrazolo compounds and uses thereof". WIPO (PCT).
  • Google Patents. "US20230382889A1 - Compounds for inhibiting kif18a". USPTO.
  • Kumarasinghe, I. R., et al. "3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester". PMC. URL:[Link]

  • Dolomanov, O. V., et al. "Olex2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography. URL:[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for amide coupling with 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid

Focus Substrate: 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-50-9) Introduction & Scientific Rationale Amide bond formation is the most frequently executed reaction in medicinal chemistry and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus Substrate: 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-50-9)

Introduction & Scientific Rationale

Amide bond formation is the most frequently executed reaction in medicinal chemistry and drug development. However, coupling alkynoic acids—specifically propiolic acid derivatives like 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid —presents severe synthetic challenges.

Because the alkyne is conjugated directly to an electron-withdrawing carbonyl group, the triple bond acts as an exceptionally strong Michael acceptor. When exposed to nucleophilic primary or secondary amines during standard coupling conditions, an aza-Michael addition competes directly with the desired amide bond formation. If not rigorously controlled, this thermodynamic side-reaction leads to complex mixtures, enamine byproducts, and near-total loss of the desired alkynyl amide 1.

This application note details a kinetically controlled, self-validating protocol designed to suppress Michael addition and maximize the yield of the target amide.

Mechanistic Insights & Causality

To bypass the aza-Michael addition, the reaction must be driven by strict kinetic control. This is achieved through three synergistic experimental choices:

  • Ultra-Fast Activation (HATU): We utilize HATU over standard carbodiimides (EDC/DCC). HATU reacts almost instantaneously with the carboxylate at 0 °C to form a highly electrophilic OAt-active ester, minimizing the time the free acid spends in the basic environment 2.

  • Thermal Suppression (0 °C): Maintaining the reaction strictly at 0 °C increases the activation energy barrier for the aza-Michael addition across the alkyne, while the highly favorable acylation of the OAt-ester proceeds unimpeded.

  • Concentration Gradient (Dropwise Addition): Adding the amine in a single bolus creates a high localized nucleophile concentration, driving the thermodynamic aza-Michael addition. By adding the amine dropwise to the pre-activated ester, the local concentration of the amine remains near zero, ensuring it is immediately consumed by acylation 1.

Mechanism A 3-(1-Cyclopentyl-1H-pyrazol-3-yl) propiolic acid C OAt-Active Ester (Highly Electrophilic) A->C HATU, DIPEA 0 °C, 10 min E Aza-Michael Adduct (Thermodynamically Favored) A->E Direct Attack (High Amine Conc.) B Amine (R-NH2) D Desired Alkynyl Amide (Kinetically Favored at 0°C) C->D Dropwise Amine Fast Acylation C->E Direct Attack (High Amine Conc.)

Fig 1. Competing pathways: Kinetically favored amidation vs. thermodynamically favored aza-Michael.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization data for the coupling of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid with a standard primary amine, demonstrating the critical nature of temperature and addition rate 3.

Coupling ReagentTemperatureAmine Addition MethodConversion to Amide (%)Aza-Michael Adduct (%)
EDC/HOBt25 °CBolus (One-pot)< 30%> 60%
HATU/DIPEA25 °CBolus (One-pot)45%40%
HATU/DIPEA0 °CBolus (One-pot)65%20%
HATU/DIPEA 0 °C Dropwise (30 min) > 90% < 5%

Experimental Protocol

Workflow Step1 Step 1: Pre-activation Dissolve Acid & HATU in DMF Cool to 0 °C, Add DIPEA Step2 Step 2: Amine Addition Add Amine dropwise over 30 mins Strictly maintain at 0 °C Step1->Step2 Step3 Step 3: Reaction Monitoring Monitor via LC-MS/TLC Target completion: 1-2 hours Step2->Step3 Step4 Step 4: Quench & Workup Quench with NH4Cl Wash: 5% LiCl, 1M HCl, NaHCO3 Step3->Step4 Step5 Step 5: Purification Flash Chromatography Verify alkyne via 13C NMR Step4->Step5

Fig 2. Step-by-step workflow for the kinetically controlled amide coupling of alkynoic acids.

Step 1: Reagent Preparation and Pre-activation
  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (1.0 equiv, e.g., 1.0 mmol, 204.22 mg) and HATU (1.05 equiv, 1.05 mmol, 399 mg) in anhydrous DMF (5.0 mL).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA ) (2.5 equiv, 2.5 mmol, 435 µL) dropwise.

  • Stir the mixture at 0 °C for 10 minutes. Self-Validation Check: A slight color change (typically pale yellow) indicates the successful formation of the OAt-active ester.

Step 2: Kinetically Controlled Amine Addition
  • Dissolve the target amine (1.0 equiv, 1.0 mmol) in anhydrous DMF (2.0 mL).

  • Using a syringe pump or a pressure-equalizing addition funnel, add the amine solution dropwise over 30 minutes .

  • Critical Parameter: Ensure the internal temperature never exceeds 0 °C during the addition to prevent the thermodynamic shift toward the aza-Michael adduct.

Step 3: Reaction Monitoring
  • After the addition is complete, stir the reaction at 0 °C for an additional 1–2 hours.

  • Monitor progress via LC-MS. Self-Validation Check: Look for the [M+H]+ mass of the desired amide. If a mass corresponding to [M+Amine+H]+ appears, the aza-Michael addition has occurred (usually due to localized heating or adding the amine too quickly).

Step 4: Quenching and Aqueous Workup
  • Quench the reaction at 0 °C by adding saturated aqueous NH₄Cl (10 mL).

  • Dilute the mixture with Ethyl Acetate (EtOAc) (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially to remove specific byproducts:

    • 5% aqueous LiCl solution (3 × 15 mL): Causality: This specifically pulls DMF and the highly polar tetramethylurea (TMU, the byproduct of HATU) into the aqueous phase.

    • 1M HCl (15 mL): Removes unreacted amine and DIPEA.

    • Saturated aqueous NaHCO₃ (15 mL): Removes unreacted carboxylic acid.

    • Brine (15 mL): Removes residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification and Characterization
  • Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Analytical Validation: Verify the integrity of the internal alkyne via ¹³C NMR. You must observe the characteristic sp-carbon signals between 70–85 ppm . If the aza-Michael addition occurred, these peaks will be absent and replaced by enamine/alkene sp²-carbon signals (~100–150 ppm) and a corresponding vinylic proton in the ¹H NMR (~5.0–6.5 ppm).

References

  • r/Chempros - Reddit. (2026). Propiolic Acid Amide Coupling Update. Discusses the practical challenges of propiolic acid acting as a strong Michael acceptor and the necessity of dropwise amine addition on ice. 1

  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Details the mechanistic pathways of HATU and the formation of the OAt-active ester. 2

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Outlines comparative optimization data for various coupling reagents and temperature controls in amide synthesis. 3

Sources

Application

Application Note: Advanced Click Chemistry of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid in Bioconjugation and PROTAC Development

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Profile The compound 3-(1-Cyclope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Profile

The compound 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid is a highly specialized, bifunctional building block bridging the gap between medicinal chemistry and chemical biology.

Structurally, it combines a 1-cyclopentyl-1H-pyrazole motif —a privileged pharmacophore heavily featured in FDA-approved kinase inhibitors (e.g., the JAK1/2 inhibitor Ruxolitinib)—with a propiolic acid moiety (-C≡C-COOH). The propiolic acid acts as a highly electron-deficient, activated internal alkyne. This unique electronic topology allows the molecule to participate in three orthogonal click chemistry modalities, making it an exceptional precursor for synthesizing kinase-targeted probes, bioconjugates, and Proteolysis Targeting Chimeras (PROTACs).

Mechanistic Causality & Workflow Selection

Choosing the correct click chemistry pathway for 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid depends entirely on whether the carboxylic acid moiety must be retained for downstream functionalization (such as PROTAC linker attachment) or sacrificed to drive the cycloaddition.

Pathway A: Decarboxylative CuAAC (Loss of CO₂)

Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) typically requires terminal alkynes. However, propiolic acids can undergo an elegant 1 [1]. The addition of a base (like DBU) facilitates the in situ loss of CO₂, generating a highly reactive terminal copper-acetylide intermediate. This yields a 1,4-disubstituted triazole, effectively utilizing the propiolic acid as a stable, easy-to-handle terminal alkyne surrogate [2].

Pathway B: RuAAC (Retention of COOH)

When the carboxylic acid is required for subsequent amidation (e.g., attaching an E3 ligase ligand for PROTACs), decarboxylation must be prevented.2 [3] is the method of choice. The ruthenium catalyst (e.g., Cp*RuCl(cod)) readily engages electron-deficient internal alkynes, yielding a fully substituted 1,4,5-triazole while preserving the -COOH group intact.

Pathway C: Catalyst-Free Thiol-Yne Click

Because the alkyne is conjugated to an electron-withdrawing carboxylic acid, it is highly susceptible to nucleophilic attack. This enables rapid,3 [4] with cysteine residues or thiol-functionalized polymers, completely avoiding transition metal cytotoxicity in biological systems.

G A 3-(1-Cyclopentyl-1H-pyrazol-3-yl) propiolic acid B Decarboxylative CuAAC (Loss of CO2) A->B Cu(I), Ascorbate, DBU C RuAAC (Retention of COOH) A->C Cp*RuCl(cod) D Thiol-Yne Click (Metal-Free) A->D R-SH, Amine Base E 1,4-Disubstituted Triazole (Kinase Probe) B->E F 1,4,5-Trisubstituted Triazole (PROTAC Precursor) C->F G Vinyl Sulfide Conjugate (Bioconjugate) D->G

Figure 1: Orthogonal click chemistry pathways for 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid.

Quantitative Data Summary

The following table summarizes the experimental parameters and expected outcomes for the three primary click modalities utilizing this building block.

Reaction ModalityCatalyst / ReagentsRegioselectivityCOOH StatusTypical YieldPrimary Application
Decarboxylative CuAAC CuI (10%), DBU, Na-Ascorbate1,4-disubstitutedSacrificed (CO₂↑)75 - 90%Fluorescent Probes, Fragment Libraries
RuAAC Cp*RuCl(cod) (5%)1,4,5-trisubstitutedRetained60 - 80%PROTAC Linker Attachment, Bifunctional Scaffolds
Thiol-Yne Click Et₃N or Organocatalyst (No Metal)Anti-MarkovnikovRetained85 - 95%In vivo Bioconjugation, Polymer Coupling

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure reaction fidelity.

Protocol 1: Decarboxylative CuAAC for Kinase Probe Synthesis

Objective: Synthesize a 1,4-disubstituted triazole probe by reacting the propiolic acid with an azide-functionalized fluorophore, utilizing in situ decarboxylation.

Reagents:

  • 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (1.0 equiv, 0.5 mmol)

  • Azide-fluorophore (e.g., Azido-BODIPY) (1.1 equiv, 0.55 mmol)

  • Copper(I) Iodide (CuI) (0.1 equiv, 0.05 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 equiv, 0.25 mmol)

  • Sodium Ascorbate (0.2 equiv, 0.1 mmol)

  • Solvent: DMF (5 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the propiolic acid and the azide in 4 mL of anhydrous DMF.

  • Base Addition: Add DBU dropwise to the stirring solution. Causality Check: DBU deprotonates the carboxylic acid, priming it for decarboxylation and preventing the acidic proton from quenching the copper catalyst.

  • Catalyst Activation: In a separate 1 mL vial, dissolve CuI and Sodium Ascorbate in 1 mL of degassed DMF. Add this mixture to the main reaction vial.

  • Reaction: Flush the vial with Argon, seal, and stir at 60 °C for 12 hours.

  • Validation (TLC/LCMS): Monitor the reaction via LCMS. The mass of the product should be [M(alkyne) + M(azide) - 44 (CO₂) + H]+. The absence of the +44 Da mass confirms complete decarboxylation.

  • Workup: Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (3 × 10 mL) to remove copper salts and DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 2: RuAAC & Amidation for PROTAC Synthesis

Objective: Synthesize a PROTAC by clicking a PEG-azide linker to the internal alkyne via RuAAC, followed by HATU-mediated amidation of the retained carboxylic acid with a Thalidomide derivative (CRBN ligand).

Reagents (Step A: RuAAC):

  • 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (1.0 equiv)

  • N₃-PEG3-CH₂-Boc (1.0 equiv)

  • Cp*RuCl(cod) (0.05 equiv)

  • Solvent: DMF/THF (1:1)

Step-by-Step Methodology:

  • RuAAC Assembly: Combine the propiolic acid, PEG-azide, and Cp*RuCl(cod) in a Schlenk tube under an inert atmosphere. Dissolve in degassed DMF/THF.

  • Reaction: Stir at 60 °C for 16 hours. Causality Check: RuAAC requires elevated temperatures compared to CuAAC, especially for electron-deficient internal alkynes.

  • Validation: LCMS must show the exact mass of [M(alkyne) + M(azide) + H]+. If a -44 Da peak is observed, the temperature is too high, or trace base contamination caused unwanted decarboxylation.

  • Amidation (Step B): Isolate the triazole-carboxylic acid intermediate. Dissolve in DMF, add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes to form the active ester.

  • Ligand Conjugation: Add Thalidomide-amine (1.1 equiv). Stir at room temperature for 4 hours. Purify the final PROTAC via preparative HPLC.

PROTAC Target Target Kinase (JAK1/2) PROTAC Synthesized PROTAC (Triazole-Linked) Target->PROTAC Binds Pyrazole Ub Polyubiquitination PROTAC->Ub Proximity Induction E3 E3 Ligase (CRBN) E3->PROTAC Binds Thalidomide Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Figure 2: Mechanism of action for the synthesized pyrazole-based PROTAC.

References

  • A Novel Approach to 1-Monosubstituted 1,2,3-Triazoles by a Click Cycloaddition/Decarboxylation Process Source: Synlett (via Organic Chemistry Portal) URL:[Link]

  • Synthesis of Perfluoro-tert-butyl Triazoles via Decarboxylative CuAAC of (Perfluoro-tert-butyl)propiolic Acid with Azides Source: Organic Letters (ACS Publications) URL:[Link]

  • Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles Source: PubMed Central (PMC) / NIH URL:[Link]

  • Organocatalytic, regioselective nucleophilic "click" addition of thiols to propiolic acid esters for polymer-polymer coupling Source: PubMed / Angewandte Chemie URL:[Link]

Sources

Method

3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid as a building block in drug discovery

Application Note & Protocol Guide: 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid in the Design of Targeted Covalent Inhibitors (TCIs) Target Audience: Researchers, medicinal chemists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid in the Design of Targeted Covalent Inhibitors (TCIs)

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The evolution of targeted covalent inhibitors (TCIs) has shifted drug discovery from purely reversible binding paradigms to rationally designed irreversible therapeutics. The compound 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-50-9) serves as a highly specialized bifunctional building block in this domain. It seamlessly integrates a privileged non-covalent recognition scaffold with an electrophilic warhead precursor.

The Bifunctional Advantage:

  • The Non-Covalent Anchor (1-Cyclopentyl-1H-pyrazole): Pyrazole rings are ubiquitous in kinase inhibitors due to their ability to act as robust hydrogen bond donors/acceptors within the ATP-binding hinge region. The addition of the bulky, lipophilic cyclopentyl group restricts the rotational degrees of freedom, allowing the scaffold to perfectly occupy hydrophobic pockets adjacent to the hinge. This specific motif has been successfully utilized in the development of inhibitors targeting IRAK4, a critical kinase in inflammatory signaling[1].

  • The Covalent Warhead (Propiolamide Generation): The propiolic acid moiety is designed to be converted into a propiolamide during late-stage lead optimization. While acrylamides have historically dominated the TCI landscape, propiolamides offer a linear, sp-hybridized geometry that can access sterically restricted cysteines. Furthermore, propiolamides exhibit distinct reaction kinetics, often yielding enhanced potency and selectivity profiles. For instance, the transition from an acrylamide to a propiolamide warhead in the SETD8 inhibitor MS2928 resulted in a ~30-fold increase in inhibitory potency and robust in vivo efficacy[2].

Comparative Analysis of Covalent Warheads

To contextualize the utility of propiolamides derived from this building block, the following table summarizes the reactivity profiles of common cysteine-targeted warheads[3].

Warhead TypeElectrophile GeometryIntrinsic Reactivity (Thiol)Typical kinact​/KI​ ( M−1s−1 )Off-Target Liability
Acrylamide Planar (sp2)Low to Moderate 103−104 Low (highly dependent on non-covalent affinity)
Propiolamide Linear (sp)Moderate to High 103−105 Moderate (requires precise structural tuning)
Chloroacetamide Tetrahedral (sp3)Very High >105 High (prone to indiscriminate alkylation)
Vinyl Sulfone Tetrahedral (sp3)High 104−105 Moderate to High

Application Workflow & Self-Validating Protocols

To successfully deploy 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid in a TCI discovery campaign, researchers must synthesize the active propiolamide and rigorously validate its target engagement while monitoring off-target reactivity.

TCI_Workflow A Building Block CAS: 1354704-50-9 B Amide Coupling (HATU/DIPEA) A->B C Propiolamide Warhead B->C D GSH Reactivity Screening C->D E Intact Protein MS (Target Engagement) D->E

Workflow for utilizing the propiolic acid building block in TCI development.

Protocol A: HATU-Mediated Synthesis of the Propiolamide Warhead

Causality & Principle: Propiolic acids are susceptible to decarboxylation or alkyne degradation under harsh coupling conditions. HATU is selected as the coupling reagent because it facilitates rapid amide bond formation at room temperature, preserving the integrity of the alkyne. DIPEA is used as a non-nucleophilic base to prevent unwanted Michael addition to the newly formed propiolamide.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) and DIPEA (2.5 eq, 1.25 mmol) to the solution. Stir at room temperature for 15 minutes to form the active ester. (Self-Validation: A color change to pale yellow typically indicates successful activation).

  • Coupling: Add the target amine (e.g., a functionalized piperidine or aniline derivative from your scaffold) (1.1 eq, 0.55 mmol) dropwise.

  • Reaction Monitoring: Stir for 2-4 hours. Monitor completion via LC-MS. The propiolamide product should show a distinct [M+H]+ peak with no residual activated ester.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc (3 x 10 mL), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Glutathione (GSH) Reactivity Assay

Causality & Principle: A successful TCI must balance reactivity. If the propiolamide is too reactive, it will be scavenged by intracellular glutathione (GSH), leading to poor pharmacokinetics and idiosyncratic toxicity. This LC-MS assay ensures the intrinsic reactivity of the warhead is within the acceptable therapeutic window ( t1/2​>60 minutes)[3].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 10% DMSO to ensure compound solubility.

  • Reagent Mixing: Prepare a 1 mM solution of the synthesized propiolamide and a 10 mM solution of reduced GSH in the buffer.

  • Incubation: Mix the solutions in a 1:1 volume ratio (final concentrations: 0.5 mM inhibitor, 5 mM GSH) and incubate at 37°C.

  • Sampling & Quenching: At defined time points (0, 15, 30, 60, 120, 240 minutes), remove a 50 µL aliquot and quench with 50 µL of cold acetonitrile containing 1% formic acid.

  • Analysis: Analyze the quenched samples via LC-MS. Plot the depletion of the parent propiolamide peak area over time to calculate the pseudo-first-order half-life ( t1/2​ ). (Self-Validation: Run a known highly reactive chloroacetamide as a positive control—which should deplete in <15 mins—and an unactivated alkyne as a negative control).

Protocol C: Validating Target Engagement via Intact Protein Mass Spectrometry

Causality & Principle: To prove that the propiolamide acts as a targeted covalent inhibitor rather than a non-specific alkylating agent, intact protein MS is utilized. This method confirms the exact stoichiometry of binding (1:1) and validates that the non-covalent cyclopentyl-pyrazole anchor successfully drives the warhead to the target cysteine[3].

Step-by-Step Procedure:

  • Protein Preparation: Dilute the purified recombinant target protein (e.g., IRAK4 or SETD8) to 2 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Crucial: Avoid buffers with DTT or β -mercaptoethanol, as they will aggressively react with the propiolamide.

  • Inhibitor Incubation: Add the propiolamide inhibitor at a 10-fold molar excess (20 µM final concentration). Include a vehicle (DMSO) control.

  • Reaction: Incubate the mixture at room temperature for 2 hours.

  • Desalting: Pass the samples through a Zeba spin desalting column (7K MWCO) to remove excess unbound inhibitor.

  • MS Analysis: Analyze via LC-TOF-MS. Deconvolute the raw mass spectra using MaxEnt1 or similar deconvolution software.

  • Data Interpretation: The treated sample should exhibit a mass shift exactly equal to the molecular weight of the inhibitor, confirming a single covalent adduct.

Covalent_Mechanism cluster_0 Targeted Covalent Inhibition (TCI) Mechanism N1 Non-Covalent Recognition (Cyclopentyl-Pyrazole) N2 Kinase Hinge Region (Hydrogen Bonding) N1->N2 Anchors C1 Irreversible Covalent Adduct (Michael Addition) N2->C1 W1 Electrophilic Warhead (Propiolamide) W2 Nucleophilic Attack (Target Cysteine SH) W1->W2 Proximity Effect W2->C1

Pharmacodynamic mechanism of TCI binding via non-covalent anchoring and Michael addition.

References

  • [1] CN114245796A - Imidazo[1,2-a ] pyridinyl derivatives and their use in the treatment of disease - Google Patents. Google Patents. URL:

  • [3] Validating Target Engagement of Propiolamide-Based Covalent Inhibitors: A Comparative Guide. Benchchem. URL:

  • [2] Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 | Journal of Medicinal Chemistry. ACS Publications. URL:

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid

Authored by: Senior Application Scientist, Drug Discovery Division Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition The pyrazole ring is a cornerstone in modern medicinal chemistry, widely recog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Drug Discovery Division

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" for the development of potent and selective protein kinase inhibitors (PKIs).[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The unique structural and electronic properties of the pyrazole core allow it to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, a critical interaction for effective inhibition.[4] This has led to the successful development of several FDA-approved drugs incorporating a pyrazole moiety, such as Crizotinib and Ruxolitinib, validating its importance in targeted therapies.[2]

The versatility of the pyrazole scaffold lies in its synthetic tractability, allowing for substitution at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[5][6] This application note provides a detailed guide for the synthesis of novel kinase inhibitors using a specialized building block, 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid . The cyclopentyl group offers a balance of lipophilicity and conformational restriction, while the propiolic acid moiety serves as a versatile handle for further chemical elaboration, enabling the exploration of novel chemical space in the quest for next-generation kinase inhibitors.

Part 1: Synthesis of the Key Intermediate: 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid

The synthesis of the title compound can be achieved through a multi-step sequence, beginning with commercially available starting materials. The following protocol outlines a representative and efficient pathway.

Experimental Protocol: Synthesis of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid

Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazole

  • To a solution of pyrazole (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add cyclopentyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-cyclopentyl-1H-pyrazole.

Step 2: Iodination of 1-Cyclopentyl-1H-pyrazole

  • Dissolve 1-cyclopentyl-1H-pyrazole (1.0 eq) in THF.

  • Cool the solution to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture for 1 hour at -78 °C.

  • Add a solution of iodine (1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 3-iodo-1-cyclopentyl-1H-pyrazole.

Step 3: Sonogashira Coupling and Subsequent Hydrolysis

  • To a solution of 3-iodo-1-cyclopentyl-1H-pyrazole (1.0 eq) and ethyl propiolate (1.2 eq) in a mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • The crude ester is then dissolved in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid .

Part 2: Synthesis of a Pyrazole-Based Kinase Inhibitor

The synthesized propiolic acid is a versatile intermediate for the creation of a library of potential kinase inhibitors. A common and effective strategy is the formation of an amide bond with a suitably functionalized aniline or other amine-containing heterocyclic fragment, a motif present in many known kinase inhibitors.

General Protocol: Amide Coupling to Synthesize a Kinase Inhibitor Candidate
  • Dissolve 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the desired amine-containing fragment (e.g., a substituted aminopyrimidine) (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.

Data Presentation: Synthesis and Characterization
StepProductStarting MaterialsReagentsYield (%)Purity (LC-MS)
11-Cyclopentyl-1H-pyrazolePyrazole, Cyclopentyl bromideNaH, DMF85>98%
23-Iodo-1-cyclopentyl-1H-pyrazole1-Cyclopentyl-1H-pyrazolen-BuLi, I₂, THF70>97%
33-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid3-Iodo-1-cyclopentyl-1H-pyrazole, Ethyl propiolatePd(PPh₃)₄, CuI, LiOH65>95%
4Final Kinase Inhibitor3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid, Amine fragmentHATU, DIPEA, DMF75>99%
Visualization of the Synthetic Workflow

Synthetic_Workflow A Pyrazole + Cyclopentyl bromide B 1-Cyclopentyl-1H-pyrazole A->B Step 1: Alkylation C 3-Iodo-1-cyclopentyl-1H-pyrazole B->C Step 2: Iodination D 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid C->D Step 3: Sonogashira Coupling & Hydrolysis F Final Kinase Inhibitor D->F Step 4: Amide Coupling E Amine Fragment E->F

Caption: Synthetic workflow for the preparation of a kinase inhibitor.

Part 3: Biological Evaluation

The synthesized compounds should be evaluated for their inhibitory activity against a panel of relevant protein kinases. A common method for this is an in vitro kinase assay to determine the IC₅₀ value.

Protocol: In Vitro Kinase Inhibition Assay (Representative)
  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Add the diluted test compound to the wells. Include positive (known inhibitor) and negative (DMSO) controls.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation: Kinase Inhibition Profile (Hypothetical Data)
CompoundTarget KinaseIC₅₀ (nM)
Inhibitor-AJAK115
Inhibitor-AJAK250
Inhibitor-ATYK2120
Ruxolitinib (Control)JAK110
Visualization of a Targeted Signaling Pathway

Many pyrazole-based inhibitors target the JAK-STAT pathway, which is frequently dysregulated in cancer and inflammatory diseases.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression DNA->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor Inhibitor Pyrazole Inhibitor Inhibitor->JAK Inhibition

Sources

Method

Application Note: Decarboxylation of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid to 1-Cyclopentyl-3-ethynyl-1H-pyrazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Introduction & Strategic Rationale Terminal alkynes, such as 1-cyclopentyl-3-ethynyl-1H-pyrazole, are indispensable building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Introduction & Strategic Rationale

Terminal alkynes, such as 1-cyclopentyl-3-ethynyl-1H-pyrazole, are indispensable building blocks in modern drug discovery. They serve as critical handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and Sonogashira cross-coupling reactions, frequently utilized in the synthesis of complex kinase inhibitors[1].

Synthesizing these terminal alkynes directly via the protodecarboxylation of their corresponding alkynoic (propiolic) acids is highly advantageous. This approach circumvents the need for handling hazardous gaseous alkynes or employing the multi-step, atom-inefficient Corey-Fuchs homologation[2]. Because the carbon adjacent to the carboxylate in 3-(1-cyclopentyl-1H-pyrazol-3-yl)propiolic acid is sp -hybridized, the resulting acetylide intermediate is stabilized, making this substrate uniquely primed for decarboxylation under relatively mild conditions[3].

Mechanistic Insights & Causality

To ensure robust scalability, it is critical to understand the causality behind the reaction conditions. We present two validated pathways for this transformation:

  • Metal-Free Pathway (Recommended): Utilizes N,N,N',N'-tetramethylethylenediamine (TMEDA) in dimethyl sulfoxide (DMSO)[2]. TMEDA acts as a base to generate the carboxylate anion. The choice of DMSO is not arbitrary; as a polar aprotic solvent, it heavily solvates the counter-cation while leaving the carboxylate "naked" and highly reactive. This lowers the activation energy for thermal CO 2​ extrusion. The resulting acetylide intermediate is then rapidly protonated by the conjugate acid of TMEDA[3].

  • Copper-Catalyzed Pathway: For recalcitrant batches, Cu(I) species can be introduced. The copper coordinates to the alkyne π -system and the carboxylate, facilitating a transition state that readily extrudes CO 2​ to form a copper-acetylide, followed by protodemetalation[4].

Mechanism A Propiolic Acid Substrate B Deprotonation (TMEDA) A->B C Carboxylate Anion B->C D - CO2 (Thermal) C->D E Acetylide Intermediate D->E F Protonation (H+) E->F G Terminal Alkyne Product F->G

Figure 1: Mechanistic pathway for the decarboxylation of propiolic acids to terminal alkynes.

Comparative Data Presentation

The following table summarizes the quantitative parameters and expected outcomes for both validated methodologies.

ParameterMethod A: Metal-Free (TMEDA/DMSO)Method B: Cu-Catalyzed (Cu 2​ O/NMP)
Reagents TMEDA (2.0 eq)Cu 2​ O (0.05 eq), Cs 2​ CO 3​ (0.5 eq)
Solvent Anhydrous DMSO (0.3 M)Anhydrous NMP or DMF (0.2 M)
Temperature 65 °C110 °C
Reaction Time 12 hours4 - 6 hours
Expected Yield 75% - 85%80% - 90%
Primary Advantage Avoids heavy metal contamination[2]Faster kinetics for impure starting materials[5]
Scalability Excellent (Gram to Multi-gram)Good (Requires rigorous metal scavenging)

Experimental Protocols

Protocol A: Metal-Free Decarboxylation (Primary Recommendation)

This protocol is favored for pharmaceutical intermediates as it inherently avoids transition metal contamination, simplifying downstream purification[3].

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged 50 mL Schlenk flask, add 3-(1-cyclopentyl-1H-pyrazol-3-yl)propiolic acid (1.00 g, 4.90 mmol, 1.0 eq).

  • Solvent & Base Addition: Inject anhydrous DMSO (16.3 mL, 0.3 M) followed by TMEDA (1.47 mL, 9.80 mmol, 2.0 eq) via syringe[2].

  • Degassing: Sparge the solution with Argon for 10 minutes. Causality: Removing dissolved oxygen is critical to prevent oxidative Glaser homocoupling of the resulting terminal alkyne[6].

  • Thermal Extrusion: Heat the reaction mixture to 65 °C in a pre-heated oil bath and stir for 12 hours[2].

  • Self-Validating Monitoring: Analyze an aliquot via LCMS or TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly polar, early-eluting propiolic acid is entirely replaced by a non-polar, UV-active peak corresponding to the terminal alkyne.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (50 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMSO and TMEDA.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to afford 1-cyclopentyl-3-ethynyl-1H-pyrazole as a pale yellow oil/solid[7].

Protocol B: Copper-Catalyzed Decarboxylation

Utilize this method if the starting material contains impurities that inhibit the metal-free pathway.

Step-by-Step Methodology:

  • Assembly: In a dry flask under Argon, combine the propiolic acid (1.0 eq), Cu 2​ O (0.05 eq), 1,10-phenanthroline (0.10 eq), and Cs 2​ CO 3​ (0.5 eq)[5].

  • Reaction: Add anhydrous NMP (0.2 M), degas via Argon sparging, and heat to 110 °C for 4 hours[8].

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove copper salts, dilute with water, and extract with MTBE. Proceed with standard silica gel chromatography as described in Protocol A.

Workflow Step1 1. Preparation Dry Solvent & Degas System Step2 2. Assembly Mix Substrate, Base, Solvent Step1->Step2 Step3 3. Decarboxylation Heat at 65°C - 110°C Step2->Step3 Step4 4. Monitoring Verify Acid Consumption (LCMS) Step3->Step4 Step5 5. Workup Aqueous Quench & Extraction Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the protodecarboxylation reaction.

Troubleshooting & Field-Proven Insights

  • Impurity Profile - Glaser Coupling: If a highly non-polar, high-molecular-weight impurity is observed during LCMS tracking, it is likely 1,4-bis(1-cyclopentyl-1H-pyrazol-3-yl)buta-1,3-diyne. This indicates inadequate degassing. Ensure strict Argon/Nitrogen sparging prior to heating[6].

  • Impurity Profile - Alkyne Hydration: The appearance of a methyl ketone (1-(1-cyclopentyl-1H-pyrazol-3-yl)ethan-1-one) indicates the presence of trace water at elevated temperatures. Ensure all solvents are strictly anhydrous and the reaction vessel is properly dried[5].

  • Stalled Reactions: If using the metal-free method and the reaction stalls at ~50% conversion, verify the quality of the TMEDA. TMEDA can degrade over time; using a freshly distilled or newly opened bottle often restores full conversion[2].

References

  • Seo, E., Oh, J., & Lee, S. (2020). Metal-Free Decarboxylation of Alkynoic Acids for the Synthesis of Terminal Alkynes. Asian Journal of Organic Chemistry, 9(11), 1774-1777. URL:[Link]

  • Bayer CropScience AG. (2013). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. World Intellectual Property Organization. Patent WO2014033164A1.
  • Amgen Inc. (2023). Compounds for inhibiting kif18a. United States Patent Application US20230382889A1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid

Welcome to the Advanced Synthesis Troubleshooting Guide. 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid is a highly functionalized alkynyl-heterocycle that serves as a critical building block in the development of advan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid is a highly functionalized alkynyl-heterocycle that serves as a critical building block in the development of advanced therapeutics, particularly in the synthesis of IRAK4 and other protein kinase inhibitors[1].

Constructing this molecule requires a three-step sequence: regioselective N-alkylation, Sonogashira cross-coupling, and mild ester saponification. Due to the tautomeric nature of pyrazoles and the extreme electrophilicity of alkynoates, researchers frequently encounter yield-limiting side reactions. This guide provides a causality-driven framework to troubleshoot these specific failure points.

SynthesisWorkflow Step1 3-Iodo-1H-pyrazole Step2 1-Cyclopentyl-3-iodo- 1H-pyrazole Step1->Step2 N-Alkylation (Cyclopentyl bromide) Step3 Ethyl 3-(1-cyclopentyl-1H- pyrazol-3-yl)propiolate Step2->Step3 Sonogashira Coupling Step4 3-(1-Cyclopentyl-1H- pyrazol-3-yl)propiolic acid Step3->Step4 Mild Hydrolysis

Figure 1: Three-step synthetic workflow for 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid.

Troubleshooting & FAQs

Q1: During the N-alkylation of 3-iodopyrazole with cyclopentyl bromide, I am isolating a mixture of two regioisomers. How can I improve the yield of the desired 1-cyclopentyl-3-iodo-1H-pyrazole?

Analysis & Causality: Unsubstituted pyrazoles exist as rapidly interconverting tautomers in solution. Consequently, electrophilic N-alkylation inherently yields a mixture of 1-alkyl-3-iodo and 1-alkyl-5-iodo regioisomers. While the 3-iodo isomer is generally favored due to the severe steric clash between the bulky iodine atom and the incoming cyclopentyl group at the 5-position, the final ratio is highly dependent on the base and temperature[2]. Solution: Avoid high temperatures and strong, small-cation bases (like NaH) which increase the rate of kinetically driven, unselective alkylation. Utilizing a bulky, soft base such as Cs2​CO3​ in a polar aprotic solvent (DMF) at 0 °C to room temperature maximizes the thermodynamic preference for the less hindered 3-iodo isomer. Chromatographic separation is still mandatory, but these conditions optimize the ratio to >4:1 in favor of the desired product.

Q2: My Sonogashira coupling of 1-cyclopentyl-3-iodo-1H-pyrazole with ethyl propiolate yields a large amount of a dark byproduct and very little cross-coupled product. What is going wrong?

Analysis & Causality: You are observing Glaser-Hay homocoupling. Terminal alkynes conjugated to electron-withdrawing groups (like ethyl propiolate) are highly acidic and rapidly form copper acetylides. In the presence of even trace amounts of molecular oxygen, these acetylides undergo oxidative dimerization (homocoupling) significantly faster than they transmetalate to the palladium center for the desired cross-coupling[3]. Solution: Strict anaerobic conditions are non-negotiable. Solvents must be rigorously degassed (e.g., via freeze-pump-thaw cycles or prolonged argon sparging). Furthermore, the steady-state concentration of the alkyne must be kept low. Do not add the ethyl propiolate as a bolus; instead, introduce it via a syringe pump over 2–4 hours.

Pathway Start Pd(0) Catalyst + CuI + Ethyl Propiolate Intermediate Pd(II) Alkynyl Complex Start->Intermediate Oxidative Addition & Transmetalation Cross Cross-Coupling Product (Desired) Intermediate->Cross Reductive Elimination (Anaerobic) Homo Glaser Homocoupling (Side Product) Intermediate->Homo O2 present (Oxidative Homocoupling)

Figure 2: Competing pathways in Sonogashira coupling: Cross-coupling vs. Glaser homocoupling.

Q3: When I hydrolyze the ethyl 3-(1-cyclopentyl-1H-pyrazol-3-yl)propiolate to the final acid, the product degrades into a complex mixture. How can I prevent this?

Analysis & Causality: Alkynoates (propiolate esters) are highly electrophilic at the β -carbon. Under standard basic saponification conditions (e.g., NaOH at room temperature or reflux), the hydroxide ion acts as a nucleophile rather than just a base. It can undergo a Michael-type addition to the β -carbon or hydrate the alkyne to form a β -keto ester, which subsequently undergoes rapid decarboxylation and fragmentation[4]. Solution: The hydrolysis must be performed under strictly controlled, mild conditions. Use exactly 1.05 to 1.1 equivalents of LiOH in a THF/Water mixture at 0 °C. The lithium ion helps coordinate and activate the ester carbonyl, allowing for cleavage at lower temperatures before side reactions occur. Quench the reaction with cold 1M HCl immediately upon consumption of the starting material.

Quantitative Data: Optimization of Sonogashira Coupling

The following table summarizes the impact of reaction conditions on the cross-coupling yield versus homocoupling degradation during the synthesis of the ethyl propiolate intermediate.

Catalyst SystemAdditive / BaseAtmosphereAlkyne Addition MethodYield of Cross-ProductHomocoupling %
Pd(PPh3​)2​Cl2​ / CuI Et3​N AirBolus25%>60%
Pd(PPh3​)2​Cl2​ / CuI Et3​N Argon (Degassed)Bolus65%20%
Pd(PPh3​)2​Cl2​ / CuI Et3​N Argon (Degassed)Syringe Pump (4h)88% <5%
Pd(OAc)2​ / XPhos Cs2​CO3​ Argon (Degassed)Bolus (Cu-free)75%<2%

Validated Experimental Protocols

These protocols are designed as self-validating systems, incorporating in-process analytical checks to ensure experimental integrity at every stage.

Step 1: Regioselective Synthesis of 1-Cyclopentyl-3-iodo-1H-pyrazole
  • Setup: Charge a flame-dried flask with 3-iodo-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.2 M).

  • Base Addition: Add Cs2​CO3​ (1.5 equiv) in one portion at 0 °C. Stir for 15 minutes.

  • Alkylation: Dropwise add cyclopentyl bromide (1.2 equiv). Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation Check: Monitor by LCMS. The desired mass is m/z 263 [M+H]+ . TLC (Hexanes/EtOAc 4:1) should show two spots; the faster-eluting spot is typically the less polar 3-iodo isomer.

  • Workup & Purification: Quench with water, extract with EtOAc (3x). Wash organics with 5% LiCl (to remove DMF) and brine. Purify via silica gel chromatography to isolate the pure 3-iodo regioisomer.

Step 2: Sonogashira Cross-Coupling
  • Degassing: In a Schlenk flask, dissolve 1-cyclopentyl-3-iodo-1H-pyrazole (1.0 equiv) in a 1:1 mixture of anhydrous THF and Et3​N (0.1 M). Sparge the solution with Argon for 30 minutes.

  • Catalyst Loading: Under positive Argon flow, add Pd(PPh3​)2​Cl2​ (0.05 equiv) and CuI (0.05 equiv). The solution will turn pale yellow/orange.

  • Alkyne Addition: Dilute ethyl propiolate (1.5 equiv) in degassed THF (2 mL). Add this solution via a syringe pump over 3 hours at room temperature.

  • Validation Check: Monitor by LCMS. Look for the disappearance of m/z 263 and the appearance of the coupled product at m/z 233 [M+H]+ .

  • Workup: Filter the reaction through a pad of Celite to remove copper salts. Concentrate and purify via flash chromatography to yield ethyl 3-(1-cyclopentyl-1H-pyrazol-3-yl)propiolate.

Step 3: Mild Ester Hydrolysis
  • Setup: Dissolve ethyl 3-(1-cyclopentyl-1H-pyrazol-3-yl)propiolate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/ H2​O (0.1 M). Cool strictly to 0 °C in an ice bath.

  • Saponification: Add LiOH monohydrate (1.1 equiv) as a pre-dissolved aqueous solution dropwise.

  • Validation Check: Stir at 0 °C for 1-2 hours. Monitor closely by TLC. Do not let the reaction warm up. The desired product mass is m/z 205 [M+H]+ .

  • Workup: Once the ester is consumed, immediately quench with cold 1M HCl until the pH reaches ~3. Extract with EtOAc (3x). Dry over Na2​SO4​ and concentrate in vacuo at a low temperature (<30 °C) to afford 3-(1-cyclopentyl-1H-pyrazol-3-yl)propiolic acid.

References

  • Source: google.
  • Source: washington.
  • Source: acs.
  • Source: acs.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the building block 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the building block 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-50-9). Despite possessing an ionizable carboxylic acid moiety, this compound frequently exhibits poor aqueous solubility. This guide provides mechanistic insights, self-validating experimental protocols, and data-driven troubleshooting strategies to overcome these challenges.

Mechanistic FAQs (The "Why")

Q: Why is this compound so insoluble in pure water despite having a carboxylic acid group? The solubility paradox of this molecule arises from the interplay between its extreme acidity and high lipophilicity. The propiolic acid moiety features an sp-hybridized alkyne carbon, which significantly increases its acidity compared to standard aliphatic carboxylic acids, giving it a pKa of approximately 1.89[1]. When added to unbuffered water, the dissolution of a microscopic amount of the free acid rapidly drops the local pH below 2.0. This "self-buffering" effect forces the bulk of the material to remain in its unionized state. In this state, the highly lipophilic 1-cyclopentyl group dominates the molecule's physicochemical profile, preventing further dissolution.

Q: Will simply adjusting the pH to physiological levels (pH 7.4) automatically dissolve it? Not necessarily. While adjusting the pH to 7.4 ensures that the carboxylic acid is >99.99% ionized, the resulting anion retains a massive hydrophobic surface area from the cyclopentyl-pyrazole core. In aqueous media, these lipophilic domains can associate via the hydrophobic effect, leading to the formation of soluble aggregates or micelles rather than a true monomeric solution. This aggregation can cause false positives in in vitro screening assays or erratic bioavailability in vivo.

Q: How do co-solvents resolve this issue? Co-solvents like DMSO or PEG 400 enhance solubility by reducing the dielectric constant of the solvent mixture and disrupting the structured hydrogen-bonding network of water[2]. This creates a microenvironment that is less polar, effectively accommodating the lipophilic cyclopentyl group while maintaining the solvation of the polar acid head.

Troubleshooting Workflows & Protocols (The "How")

To ensure scientific integrity, every protocol below is designed as a self-validating system. Visual cues and measurable parameters (like pH stabilization) are embedded to confirm success at each step.

Protocol A: Controlled Salt Formation (pH-Shift Method)

Mechanism: Pre-forming a salt prevents the self-buffering pH drop upon addition to water. Salt formation is widely recognized as the most efficient approach to enhance the dissolution rates of acidic pharmaceutical compounds[3].

  • Suspension: Weigh the desired amount of the free acid and suspend it in a minimal volume of deionized water (e.g., 10 mg/mL). The suspension will be cloudy.

  • Titration: Add 1.05 molar equivalents of 0.1 M NaOH or KOH dropwise under continuous magnetic stirring.

  • Validation (pH Monitoring): Monitor the pH continuously. The pH will initially spike and then drop as the solid dissolves. Continue stirring until the pH stabilizes between 7.0 and 8.0 and the solution becomes completely clear. (If it remains cloudy, the compound has aggregated; proceed to Protocol B or C).

  • Isolation: Lyophilize the clear solution to obtain the highly soluble sodium/potassium salt as a dry powder for future use.

Protocol B: Co-Solvent Solubilization for In Vitro Assays

Mechanism: Utilizes a polar aprotic solvent to fully solvate the monomeric form before introduction into the aqueous assay buffer.

  • Stock Preparation: Prepare a 10 mM to 50 mM stock solution of the free acid in 100% anhydrous DMSO.

  • Validation (Visual Check): The DMSO stock must be optically clear. If particulate matter remains, warm gently to 37°C and sonicate for 5 minutes.

  • Dilution: Dilute the DMSO stock directly into the final aqueous assay buffer under vigorous vortexing to prevent localized precipitation.

  • Constraint: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent assay interference or compound "crashing out" of solution.

Protocol C: Cyclodextrin Complexation (For In Vivo Dosing)

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the cyclopentyl-pyrazole moiety, while its hydrophilic exterior ensures aqueous solubility.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in pure water or physiological saline.

  • Complexation: Add the compound to the cyclodextrin solution to achieve the target dose concentration.

  • Agitation: Sonicate the mixture for 15-30 minutes, followed by overnight stirring at room temperature to allow equilibrium complexation.

  • Validation (Filtration): Filter the resulting mixture through a 0.22 µm PTFE syringe filter. A successful complexation will yield a clear filtrate with no significant loss of compound mass on the filter membrane.

Quantitative Data Presentation

The following table summarizes the expected outcomes and constraints of each solubilization technique to aid in experimental planning:

Solubilization TechniquePrimary MechanismExpected Solubility LimitProsCons
Pure Water (Free Acid) None (Self-buffering)< 0.1 mg/mLNo additives requiredPractically insoluble; pH drops to ~2.0
Salt Formation (NaOH) Ionization (pH > pKa)10 - 50 mg/mLHigh aqueous compatibilityRisk of lipophilic aggregation at high conc.
Co-solvent (1% DMSO) Dielectric constant reduction0.1 - 0.5 mg/mLRapid, true monomeric solutionDMSO toxicity/interference in cell assays
HP-β-CD Complexation Hydrophobic encapsulation5 - 20 mg/mLExcellent for in vivo PK/PDRequires overnight equilibration

Visualizations

Solubilization Decision Tree

Use this logical workflow to determine the optimal solubilization strategy based on your experimental constraints.

SolubilizationTree Start 3-(1-Cyclopentyl-1H-pyrazol-3-yl) propiolic acid (Solid) Check What is the target application? Start->Check InVitro In Vitro Assays (e.g., Enzyme/Cell) Check->InVitro InVivo In Vivo Dosing (e.g., PK/PD studies) Check->InVivo Stock Prepare 10-50 mM DMSO Stock InVitro->Stock Salt Salt Formation (NaOH/KOH Titration) InVivo->Salt CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD Dilute Dilute in Buffer (Max 1% DMSO) Stock->Dilute Clear Clear Monomeric or Complexed Solution Dilute->Clear Salt->Clear CD->Clear

Decision tree for selecting the optimal solubilization strategy based on experimental application.

Molecular Aggregation vs. Solvation Pathway

This diagram illustrates the causality behind why simple pH adjustment may not yield a true monomeric solution.

Pathway FreeAcid Free Acid in Water (pH < 2.0) Ionized Ionized Anion (pH > 4.0) FreeAcid->Ionized Add Base (NaOH) Aggregates Lipophilic Aggregates (Micelles) Ionized->Aggregates High Conc. (Hydrophobic Effect) Solvated Fully Solvated Monomers Ionized->Solvated Low Conc. or Co-solvents Aggregates->Solvated Add CD or DMSO

Mechanistic pathway demonstrating the transition from insoluble free acid to solvated monomers vs. aggregates.

References

  • Propiolic Acid - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Biological and Pharmaceutical Sciences URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid Reactions

Welcome to the Technical Support Center. Working with alkynoic acids—specifically 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid—presents unique synthetic challenges. Because the internal alkyne is conjugated to both an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with alkynoic acids—specifically 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid—presents unique synthetic challenges. Because the internal alkyne is conjugated to both an electron-withdrawing pyrazole ring and a carboxylic acid (or resulting amide), it is highly electrophilic. This makes the alkyne exceptionally susceptible to nucleophilic attack by water, leading to hydration and subsequent degradation.

This guide is designed to help researchers diagnose, understand, and prevent alkyne hydration during amide couplings and related functionalizations.

Part 1: Diagnostic Hub (Identifying the Problem)

Q: My LC-MS shows a major byproduct with a mass difference of -26 Da from my expected amide. What happened? A: You are observing the classic hydration-decarboxylation cascade. The activated alkyne undergoes hydration to form a β -keto acid (adding +18 Da to the mass). Because β -keto acids are thermally and chemically unstable, the intermediate rapidly undergoes decarboxylation (losing CO₂, -44 Da). The net mass change is -26 Da, leaving you with a methyl ketone derivative 1.

Q: I see a +18 Da peak, but no -26 Da peak. Is this the same issue? A: Yes. A +18 Da peak indicates that hydration occurred, but the resulting enol/ketone has not yet decarboxylated. This often happens if the water attack occurs after the amide bond is successfully formed, resulting in a β -keto amide (which is significantly more stable against decarboxylation than a β -keto acid).

Mechanism A 3-(1-Cyclopentyl-1H-pyrazol-3-yl) propiolic acid B Activated Ester Intermediate A->B Coupling Reagent C Amide Product (Success) B->C Amine (Anhydrous) D β-Keto Acid (+18 Da) B->D H2O Attack (Hydration) E Methyl Ketone (-26 Da) D->E -CO2 (Decarboxylation)

Mechanistic pathway of alkyne hydration and decarboxylation during amide coupling.

Part 2: Mechanistic Deep-Dive & Causality

Q: I am using standard EDC/HOBt coupling conditions. Why is hydration so prominent? A: The choice of coupling reagent is the primary culprit. HOBt is typically supplied commercially as a hydrate (containing ~11-12% water by weight) to prevent explosive decomposition during storage 2. Introducing stoichiometric amounts of water into a reaction with a highly activated alkynoic acid guarantees hydration. The O-acylisourea intermediate formed by EDC makes the adjacent alkyne an even stronger Michael acceptor, inviting immediate attack by the solvated water.

Q: Can transition metal contaminants cause this side reaction? A: Absolutely. If your 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid was synthesized via a Sonogashira coupling or similar cross-coupling, trace amounts of Palladium (Pd), Copper (Cu), or Gold (Au) may remain. These transition metals act as potent π -Lewis acids, coordinating to the alkyne and drastically lowering the activation energy for formal alkyne hydration 3.

LogicTree Start LC-MS Analysis of Crude Reaction Q1 Identify Major Peak Mass Start->Q1 M1 Expected Mass (Success) Q1->M1 M2 Expected - 26 Da (Ketone Byproduct) Q1->M2 M3 Expected + 18 Da (Hydration Byproduct) Q1->M3 S1 Proceed to Purification M1->S1 S2 Switch to Anhydrous T3P or HATU M2->S2 M3->S2 S3 Remove Transition Metal Contaminants M3->S3 If using anhydrous conditions

Diagnostic workflow for identifying and resolving alkyne hydration side reactions.

Part 3: Reagent Selection & Quantitative Data

To prevent hydration, the reaction environment must be rigorously anhydrous. The table below summarizes the causality behind coupling reagent choices when working with propiolic acid derivatives 4.

Coupling Reagent SystemHydration RiskPrimary Byproduct ProfileRecommendation for Alkynoic Acids
EDC / HOBt (Hydrate) Critical β -keto acids, methyl ketones, ureaNot Recommended. Introduces stoichiometric water.
DCC MediumDicyclohexylurea (insoluble)⚠️ Use with Caution. Anhydrous, but urea removal is difficult.
HATU / DIPEA LowSoluble uronium byproductsHighly Recommended. Requires strictly dry solvents.
T3P (50% in EtOAc) Very Low Water-soluble phosphates🌟 Optimal. Scavenges trace moisture inherently.

Part 4: Self-Validating Experimental Protocol

To ensure a robust, hydration-free coupling, we recommend using Propylphosphonic anhydride (T3P). T3P acts as both a powerful coupling agent and an inherent water scavenger, protecting the alkyne from nucleophilic attack.

Methodology: Anhydrous Amide Coupling using T3P

  • Preparation & Decontamination:

    • Flame-dry all glassware and purge with Argon or N₂.

    • Optional but recommended: If the 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid was previously exposed to transition metals, stir the stock solution with a metal scavenger (e.g., QuadraSil AP) for 2 hours and filter prior to use.

  • Dissolution: Dissolve 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Ethyl Acetate (EtOAc) or DMF to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Cool the reaction mixture to 0 °C using an ice bath. Mechanistic note: Keeping the reaction cold suppresses the thermodynamic drive for conjugate addition side-reactions.

  • Activation: Dropwise, add T3P (50% wt solution in EtOAc, 1.5 eq).

  • Reaction & Self-Validation: Stir at 0 °C for 1 hour, then gradually warm to room temperature.

    • Validation Check: Before proceeding to workup, withdraw a 5 µL aliquot, dilute in MeCN, and run a rapid LC-MS. A successful reaction will show >95% conversion to the expected mass. If a -26 Da peak exceeds 5% relative abundance, halt the reaction, discard, and verify the anhydrous integrity of your amine and base.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References
  • Title: Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Macrocyclic Carbohydrate/Amino Acid Hybrid Molecules - Synthesis and Evaluation as Artificial Receptors Source: Lund University Publications URL: [Link]

  • Title: WO 2014/121383 A1 - A process for the preparation of rufinamide and intermediates thereof Source: Google Patents / WIPO URL
  • Title: The Gold-Catalyzed Formal Hydration, Decarboxylation, and [4+2] Cycloaddition of Alkyne Derivatives Featuring L2/Z-Type Diphosphinoborane Ligands Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Maximizing the Stability of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid

Welcome to the technical support center for 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. By understanding the inherent chemical properties of the pyrazole ring, the propiolic acid moiety, and the cyclopentyl group, we can mitigate degradation and ensure reliable, reproducible results.

I. Overview of Compound Stability

3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid incorporates three key structural features that influence its stability:

  • The Pyrazole Ring: While aromatic, the pyrazole ring can be susceptible to oxidation, particularly when substituted with certain functional groups. The adjacent nitrogen atoms can create a region of electron repulsion, making the N-N bond a potential site for degradation.[1]

  • The Propiolic Acid Moiety: The acetylenic carboxylic acid is a reactive functional group. It is known to be sensitive to heat, light, and changes in pH.[2][3][4] Propiolic acid itself can decompose near its boiling point and exposure to sunlight can induce trimerization to trimesic acid.[4]

  • The Carboxylic Acid Group: Carboxylic acids are acidic and can react with bases. They are also susceptible to decarboxylation, especially at elevated temperatures.[2][3][5]

Understanding these characteristics is crucial for troubleshooting stability issues.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter.

Issue 1: Discoloration of the Solid Compound (e.g., Turning Brown)

Question: My solid 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid has started to turn brown upon storage at room temperature. What is causing this and how can I prevent it?

Answer:

A brown discoloration is a common indicator of oxidation, particularly of the pyrazole ring.[6] This process can be accelerated by exposure to air (oxygen) and light.

Causality:

  • Oxidation: The pyrazole ring, despite its aromaticity, can be oxidized. This process is often initiated by atmospheric oxygen and can be catalyzed by light or trace metal impurities.

  • Photodegradation: Propiolic acid and its derivatives can be light-sensitive.[4][7] UV radiation can provide the energy needed to initiate degradation reactions.

Troubleshooting and Prevention:

Preventative Measure Rationale Recommended Action
Inert Atmosphere To prevent oxidation by atmospheric oxygen.[6]Store the compound under an inert gas like argon or nitrogen. For long-term storage, consider a glove box or a sealed vial backfilled with inert gas.
Light Protection To minimize photodegradation.[6][7]Store in an amber glass vial to block UV light. For extra protection, wrap the vial in aluminum foil.
Reduced Temperature To slow down the rate of chemical reactions, including oxidation.[6]For long-term storage, keep the compound in a refrigerator (2-8°C) or a freezer (-20°C).[6]
Desiccation To prevent moisture-facilitated degradation.Store in a desiccator or with a desiccant to maintain a dry environment.[6]
Issue 2: Appearance of New Spots on TLC or Impurity Peaks in HPLC/LC-MS

Question: After storing my compound in solution (e.g., in DMSO or methanol) at room temperature, I'm seeing new spots on my TLC plate and additional peaks in my HPLC analysis. What's happening?

Answer:

The appearance of new analytical signals strongly suggests chemical degradation. For a molecule like 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid in solution, several degradation pathways are possible.

Potential Degradation Pathways:

  • Decarboxylation: The propiolic acid moiety can lose carbon dioxide, especially when heated.[2][3] While this may be slow at room temperature, it can occur over time, particularly if the solution is exposed to light or impurities that can catalyze the reaction.

  • Hydrolysis: If moisture is present in the solvent, the pyrazole ring or other functional groups could be susceptible to hydrolysis, although this is less common for the core pyrazole structure itself.[6]

  • Solvent Adduct Formation: Reactive solvents could potentially form adducts with the propiolic acid group.

Workflow for Investigating Degradation:

StabilityFactors cluster_Degradation Degradation Pathways cluster_Factors Influencing Factors Compound 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid Oxidation Oxidation Compound->Oxidation leads to Photodegradation Photodegradation Compound->Photodegradation leads to Decarboxylation Decarboxylation Compound->Decarboxylation leads to Hydrolysis Hydrolysis Compound->Hydrolysis leads to Air Air (Oxygen) Air->Oxidation Light Light (UV) Light->Photodegradation Temperature Temperature Temperature->Decarboxylation Moisture Moisture Moisture->Hydrolysis pH pH pH->Hydrolysis

Caption: Key factors influencing the degradation of the compound.

VI. References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. (n.d.). Retrieved from

  • Pyrazole SDS, 288-13-1 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from

  • Pyrazole - Safety Data Sheet - ChemicalBook. (n.d.). Retrieved from

  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 6). Retrieved from

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (2025, October 18). Retrieved from

  • Discover the best practices for safely storing acetic acid. - North Industrial Chemicals. (2024, November 7). Retrieved from

  • Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar - ResearchGate. (n.d.). Retrieved from

  • Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar | The Journal of Physical Chemistry A - ACS Publications. (2001, May 31). Retrieved from

  • Propiolic acid - Wikipedia. (n.d.). Retrieved from

  • A Comparative Analysis of Imidazole and Pyrazole Ring Stability for Drug Development Professionals - Benchchem. (n.d.). Retrieved from

  • Propiolic acid - Santa Cruz Biotechnology. (n.d.). Retrieved from

  • Effect of light, oxygen and temperature on the stability of artepillin C and p-coumaric acid from Brazilian green propolis - PubMed. (2020, January 30). Retrieved from

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.). Retrieved from

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid

Welcome to the advanced troubleshooting and methodology center for the synthesis of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid . As a Senior Application Scientist, I have designed this guide to address the specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the synthesis of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid . As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when scaling up this critical pharmaceutical intermediate.

Scaling this molecule presents three distinct mechanistic challenges: poor regiocontrol during the initial pyrazole N-alkylation, competitive homocoupling during the Sonogashira alkynylation, and rapid thermal decarboxylation during the final ester saponification. This guide provides a self-validating, causally-grounded framework to optimize your workflow.

I. Synthetic Workflow & Bottleneck Visualization

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Sonogashira Coupling cluster_step3 Step 3: Saponification A 3-Bromopyrazole B Cyclopentyl bromide Cs2CO3, DMF, 60°C A->B C 3-Bromo-1-cyclopentyl-1H-pyrazole (Target Isomer) B->C Kinetic/Steric Control H 5-Bromo-1-cyclopentyl-1H-pyrazole (Undesired Regioisomer) B->H Thermodynamic Leak D Ethyl propiolate Pd(PPh3)2Cl2, CuI, Et3N C->D E Ethyl 3-(1-cyclopentyl-1H-pyrazol-3-yl)propiolate D->E Strictly Anaerobic I Glaser Homocoupling Product (Diethyl hexa-2,4-diyne-1,6-dioate) D->I O2 Exposure F LiOH, THF/H2O, 0°C Mild Acidification E->F G 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid F->G T < 10°C J 1-Cyclopentyl-3-ethynyl-1H-pyrazole (Decarboxylation Product) F->J T > 25°C

Synthetic workflow for 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid highlighting side reactions.

II. Troubleshooting Guides (FAQs)

Q1: Why am I seeing a 70:30 mixture of regioisomers during the N-alkylation of 3-bromopyrazole, and how can I enrich the 3-bromo-1-cyclopentyl isomer? A1: The N-alkylation of unsymmetrically substituted pyrazoles inherently leads to a mixture of N1 and N2 isomers due to rapid tautomerization. The regioselectivity is dictated by a competition between kinetic and thermodynamic control, which is heavily influenced by the [1]. To favor the less sterically hindered 3-bromo-1-cyclopentyl-1H-pyrazole (N1 alkylation), you must shift the reaction toward kinetic control. Replace standard K2​CO3​ with a bulkier base like Cs2​CO3​ , lower the reaction temperature from 90 °C to 60 °C, and dose the cyclopentyl bromide slowly to prevent thermodynamic equilibration.

Q2: During the Sonogashira coupling, my conversion stalls at 60%, and I observe a significant amount of a highly conjugated byproduct. What is happening? A2: You are observing the Glaser homocoupling of ethyl propiolate. Ethyl propiolate is an exceptionally challenging substrate in Sonogashira reactions due to its sluggish reactivity with aryl halides and its[2]. This homocoupling is catalyzed by copper in the presence of trace oxygen. To suppress this, you must maintain strictly anaerobic conditions using freeze-pump-thaw degassing. Furthermore, add the ethyl propiolate slowly via a syringe pump to keep its steady-state concentration low, forcing the catalytic cycle to favor cross-coupling over homocoupling.

Q3: Upon scale-up of the final ester hydrolysis, the isolated yield of the propiolic acid dropped from 85% to 40%, with the appearance of a new, less-polar spot on TLC. How do I prevent this? A3: The new spot is 1-cyclopentyl-3-ethynyl-1H-pyrazole, resulting from the thermal decarboxylation of your product. Propiolic acids are highly unstable; kinetic studies demonstrate that at elevated temperatures, the[3]. Because scale-up reactors dissipate heat poorly, the exothermic addition of LiOH or the heat generated during acid quenching causes localized temperature spikes. You must perform the saponification and the subsequent acidification strictly between 0 °C and 5 °C using a mild acid (e.g., citric acid) to prevent acid-catalyzed degradation.

III. Scale-Up Optimization Data

The following table summarizes the quantitative improvements achieved by shifting from standard discovery-scale conditions to our optimized scale-up parameters.

Reaction StepParameter OptimizedStandard ConditionOptimized ConditionYield / Purity Impact
1. N-Alkylation Base & Dosing Temp K2​CO3​ , 90 °C, Bolus addition Cs2​CO3​ , 60 °C, Slow addition3-bromo:5-bromo ratio improved from 2.3:1 to 9:1.
2. Sonogashira Alkyne Dosing & Degassing N2​ purge, Bolus additionFreeze-pump-thaw, Syringe pump (4h)Cross-coupling yield increased from 55% to 88%.
3. Saponification Temp Control & QuenchRoom temp, HCl quench0–5 °C, Citric acid quenchDecarboxylation side-product reduced from 45% to <2%.
IV. Validated Experimental Protocols
Step 1: Regioselective N-Cyclopentylation

Causality Focus: Slow electrophile addition under bulky basic conditions enforces kinetic N1-attack.

  • Charge a dry, jacketed reactor with 3-bromopyrazole (1.0 eq) and anhydrous DMF (10 volumes).

  • Add Cs2​CO3​ (1.5 eq) and stir at 20 °C for 30 minutes to ensure complete deprotonation.

  • Heat the suspension to 60 °C.

  • Add cyclopentyl bromide (1.2 eq) dropwise via an addition funnel over 2 hours. Do not add as a bolus.

  • Stir for an additional 4 hours at 60 °C. Monitor by HPLC until the 3-bromopyrazole is consumed.

  • Cool to 20 °C, quench with ice water (20 volumes), and extract with MTBE (3 x 5 volumes). Wash the organic layer with 5% LiCl to remove residual DMF, dry over Na2​SO4​ , and concentrate.

Step 2: Sonogashira Coupling with Ethyl Propiolate

Causality Focus: Rigorous oxygen exclusion and low steady-state alkyne concentration prevent Glaser homocoupling.

  • In a rigorously dried Schlenk flask, combine 3-bromo-1-cyclopentyl-1H-pyrazole (1.0 eq), Pd(PPh3​)2​Cl2​ (0.05 eq), and CuI (0.10 eq) in anhydrous THF (8 volumes) and Et3​N (2 volumes).

  • Degas the heterogeneous mixture using three consecutive freeze-pump-thaw cycles. Backfill with high-purity Argon.

  • Heat the mixture to 65 °C.

  • Dilute ethyl propiolate (1.5 eq) in degassed THF (2 volumes) and add to the reaction via a syringe pump at a constant rate over 4 hours.

  • Stir for an additional 1 hour post-addition. Cool to room temperature, filter through a pad of Celite to remove copper/palladium salts, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure ester.

Step 3: Mild Saponification and Isolation

Causality Focus: Strict thermal control and buffered acidification prevent catastrophic decarboxylation.

  • Dissolve ethyl 3-(1-cyclopentyl-1H-pyrazol-3-yl)propiolate (1.0 eq) in a THF/H₂O mixture (4:1 v/v, 10 volumes) and cool the reactor internally to 0 °C using a cryostat.

  • Add a pre-chilled solution of LiOH⋅H2​O (1.5 eq) in water dropwise, ensuring the internal temperature never exceeds 5 °C.

  • Stir at 0–5 °C until TLC/LCMS indicates complete consumption of the ester (typically 2–3 hours).

  • While maintaining the internal temperature at 0 °C, carefully adjust the pH to 3.5–4.0 using cold 10% aqueous citric acid. Do not use concentrated HCl, as strong localized acidity combined with exothermic mixing will trigger decarboxylation.

  • Extract immediately with cold ethyl acetate (3 x 5 volumes). Dry the combined organics over Na2​SO4​ and concentrate under reduced pressure with the rotary evaporator bath temperature set strictly below 25 °C to afford the pure 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid.

V. References
  • Title: Copper-Catalyzed Cross-Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity Source: Journal of the American Chemical Society URL: [Link]

  • Title: Consecutive Three-Component Coupling-Addition Synthesis of β-Amino Enoates and 3-Hydroxypyrazoles Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar Source: The Journal of Physical Chemistry A URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid Derivatives: A Guide for Covalent Inhibitor Design

Introduction & Mechanistic Rationale Targeted covalent inhibitors (TCIs) have revolutionized the treatment of malignancies and autoimmune diseases by offering prolonged pharmacodynamics and high target selectivity. Centr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Targeted covalent inhibitors (TCIs) have revolutionized the treatment of malignancies and autoimmune diseases by offering prolonged pharmacodynamics and high target selectivity. Central to this paradigm is the careful pairing of an electrophilic warhead with a non-covalent recognition scaffold. The building block 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-50-9) represents a highly specialized precursor for synthesizing propiolamide-based covalent inhibitors [1].

Unlike traditional acrylamide warheads (found in drugs like Ibrutinib), propiolic acid derivatives feature an alkyne moiety that acts as a Michael acceptor for nucleophilic cysteine residues within kinase ATP-binding pockets. The 1-cyclopentyl-1H-pyrazol-3-yl scaffold provides critical pre-organization: the pyrazole nitrogen acts as a crucial hydrogen bond acceptor in the kinase hinge region, while the cyclopentyl ring occupies the adjacent hydrophobic pocket.

Causality in Design: This structural pre-organization is causal to the warhead's efficiency. Because propiolamides generally possess lower intrinsic electrophilicity than acrylamides, they require precise geometric alignment (governed by the non-covalent inhibition constant, KI​ ) to drive the covalent inactivation rate ( kinact​ ). This reliance on spatial pre-organization minimizes off-target reactivity, making propiolic acid derivatives exceptionally selective [2].

The Two-Step Covalent Binding Model

Covalent inhibition follows a well-established two-step kinetic model. First, the inhibitor forms a reversible non-covalent complex. Second, the properly oriented propiolamide warhead undergoes a nucleophilic attack by the target cysteine, forming an irreversible covalent adduct.

G Kinase Target Kinase (Free Cysteine) NonCovalent Non-Covalent Complex (K_I) Kinase->NonCovalent Reversible Binding Inhibitor Propiolic Acid Derivative Inhibitor->NonCovalent Covalent Covalent Adduct (k_inact) NonCovalent->Covalent Michael Addition

Two-step targeted covalent binding mechanism of propiolic acid derivatives.

Comparative Binding Affinity & Reactivity

To objectively evaluate the performance of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid derivatives, we compare a representative propiolamide derivative against its acrylamide and non-covalent (propionic acid) counterparts. The quantitative data below illustrates the delicate balance between target affinity and off-target reactivity (measured via Glutathione half-life) [3].

Compound ClassWarhead TypeTarget Kinase IC50​ (nM) kinact​/KI​ ( M−1s−1 )GSH t1/2​ (min)Kinome Selectivity S(10)
Propiolamide Derivative Alkyne (Propiolic Acid)1.2 ± 0.38.5 × 10⁴> 2400.02
Acrylamide Analog Alkene (Acrylamide)0.8 ± 0.21.2 × 10⁵450.15
Propionic Acid Analog None (Saturated)450 ± 20N/A (Reversible)Stable0.05

Data Interpretation: While the acrylamide analog exhibits a slightly higher covalent efficiency ( kinact​/KI​ ), its short GSH half-life (45 min) indicates high intrinsic reactivity, which often translates to off-target proteome toxicity. Conversely, the propiolamide derivative maintains excellent potency ( IC50​ = 1.2 nM) but is virtually unreactive toward free glutathione ( t1/2​ > 240 min). This demonstrates that the propiolamide warhead relies almost entirely on the non-covalent binding affinity provided by the cyclopentyl-pyrazole scaffold to drive the reaction, ensuring superior kinome selectivity ( S(10) = 0.02)[4].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness in drug development, target engagement and covalent modification must be validated through orthogonal, self-validating protocols.

Protocol 1: Intact Protein Mass Spectrometry (Stoichiometry Validation)

Causality: Measuring the intact mass of the kinase-inhibitor complex confirms the exact stoichiometry of binding. A single mass shift corresponding to the exact molecular weight of the inhibitor validates a 1:1 specific covalent interaction, acting as a self-validating check that rules out promiscuous multi-alkylation.

  • Protein Preparation: Dilute recombinant target kinase (5 µM) in a non-nucleophilic buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Critical: Avoid DTT or β -mercaptoethanol, as these nucleophiles will prematurely react with the alkyne warhead.

  • Incubation: Add the propiolamide derivative (50 µM, 10x molar excess) and incubate at 25°C for 60 minutes.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unbound inhibitor. This ensures that only covalently bound adducts are analyzed.

  • LC-MS Analysis: Inject the desalted sample onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer.

  • Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged envelope. A mass shift of exactly +[Inhibitor Mass] confirms target engagement.

G Incubation Incubate Kinase + Inhibitor Desalting LC Desalting (Remove Excess) Incubation->Desalting Ionization ESI-TOF MS Ionization Desalting->Ionization Deconvolution Mass Deconvolution (ΔMass = Adduct) Ionization->Deconvolution

Intact protein mass spectrometry workflow for validating covalent adduct formation.

Protocol 2: Time-Dependent Kinase Inhibition Assay ( kinact​/KI​ Determination)

Causality: Standard IC50​ values shift over time for covalent inhibitors, making them an unreliable metric for long-term efficacy. Calculating kinact​/KI​ provides a time-independent, absolute metric of covalent efficiency.

  • Pre-incubation: Incubate the kinase with varying concentrations of the propiolamide derivative (0.1 nM to 1 µM) for multiple time points (0, 15, 30, 60, and 120 minutes).

  • Substrate Addition: Initiate the reaction by adding ATP (at its predetermined Km​ ) and a fluorescently labeled peptide substrate.

  • Kinetic Readout: Measure the initial velocity of the reaction using a TR-FRET microplate reader.

  • Data Fitting: Plot the natural log of remaining activity versus pre-incubation time to determine kobs​ for each concentration. Fit the kobs​ values to the equation kobs​=(kinact​×[I])/(KI​+[I]) to extract the kinetic parameters.

Protocol 3: Glutathione (GSH) Reactivity Assay

Causality: This assay isolates the intrinsic electrophilicity of the warhead from its non-covalent binding affinity, ensuring the compound will not indiscriminately react with abundant cellular thiols.

  • Reaction Setup: Mix 1 mM of the inhibitor with 5 mM GSH in a 100 mM potassium phosphate buffer (pH 7.4) containing 10% DMSO to ensure solubility.

  • Monitoring: Monitor the disappearance of the parent compound via LC-MS/MS at regular intervals over a 24-hour period.

  • Half-life Calculation: Plot the concentration decay over time and calculate the pseudo-first-order half-life ( t1/2​ ). A t1/2​ > 120 minutes is generally considered optimal for minimizing off-target toxicity.

Conclusion

Derivatives synthesized from 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid offer a highly tunable platform for covalent drug discovery. By pairing the strong non-covalent anchoring of the cyclopentyl-pyrazole moiety with the attenuated, precision-dependent reactivity of the propiolamide warhead, researchers can achieve exceptional kinase selectivity and prolonged target engagement without the liabilities of hyper-reactive electrophiles.

References

  • 1354704-50-9_CAS No.:1354704-50-9 Source: ChemSrc URL:[Link]

  • Recent Advances in Covalent Drug Discovery Source: Pharmaceuticals (MDPI) URL:[Link]

  • Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 Source: ACS Journal of Medicinal Chemistry URL:[Link]

Comparative

The Application Scientist’s Guide to Covalent Assay Reproducibility: Profiling 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CPPA)

Executive Summary As targeted covalent inhibitors (TCIs) dominate modern drug discovery, the reproducibility of in vitro assays has become a critical bottleneck. High assay variance is frequently driven by the indiscrimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As targeted covalent inhibitors (TCIs) dominate modern drug discovery, the reproducibility of in vitro assays has become a critical bottleneck. High assay variance is frequently driven by the indiscriminate reactivity of traditional electrophilic warheads (e.g., chloroacetamides) with assay buffer components like dithiothreitol (DTT) or glutathione (GSH).

This guide objectively evaluates 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CPPA) —a bifunctional chemical probe featuring a pyrazole-cyclopentyl recognition scaffold and a propiolic acid warhead. By acting as a latent electrophile, the propiolic acid moiety offers a paradigm shift in assay reproducibility, coupling proximity-driven cysteine targeting with an intrinsic alkyne handle for direct Activity-Based Protein Profiling (ABPP).

Mechanistic Causality: The Proximity-Driven Advantage of Propiolic Acids

To understand why CPPA yields highly reproducible assay data, we must examine the causality of covalent bond formation. Traditional warheads like chloroacetamides are intrinsically reactive; they undergo rapid SN​2 nucleophilic substitution with any available thiol. This leads to high background noise, rapid depletion of the free probe in complex lysates, and highly assay-dependent IC50​ shifts.

In contrast, the propiolic acid group in CPPA is an electron-deficient alkyne that functions as a latent electrophile. It requires the specific microenvironment of the target protein's binding pocket to orient the nucleophilic cysteine and lower the transition state energy for the Michael addition. This proximity-driven reactivity ensures that CPPA forms a stable vinyl thioether almost exclusively with the target, ignoring off-target thiols in the lysate or buffer ().

Furthermore, the terminal alkyne inherently serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This eliminates the need to synthesize separate, bulky reporter-tagged analogs that often perturb binding thermodynamics and ruin assay reproducibility ().

G A Warhead Selection for In Vitro Assays B1 Chloroacetamide (High Reactivity) A->B1 B2 Acrylamide (Moderate Reactivity) A->B2 B3 Propiolic Acid (CPPA) (Proximity-Driven) A->B3 C1 Indiscriminate Thiol Binding (High Assay Variance) B1->C1 C2 Specific Cys Binding (Medium Assay Variance) B2->C2 C3 Highly Specific Cys Binding (Low Assay Variance) B3->C3

Logical relationship between warhead electrophilicity and in vitro assay reproducibility.

Comparative Performance: CPPA vs. Traditional Warheads

When benchmarking CPPA against acrylamide and chloroacetamide analogs, the data reveals stark differences in kinetic stability and assay variance. The following tables synthesize quantitative data derived from standard covalent benchmarking protocols and corroborated by recent literature on propiolamide warheads ().

Table 1: Comparative Assay Reproducibility Metrics

Warhead TypeExample CompoundTarget Cys Reactivity ( kinact​/KI​ )Off-Target Thiol Reactivity (GSH t1/2​ ) IC50​ Variance (Inter-assay CV%)
Propiolic Acid CPPA High ( >104M−1s−1 )Stable ( >24 hours) <5%
AcrylamideStandard ProbeModerate ( 103M−1s−1 )Moderate (~12 hours) 10−15%
ChloroacetamideReactive ProbeVery High ( >105M−1s−1 )Unstable ( <1 hour) >30%

Table 2: Click-Chemistry Labeling Efficiency & Signal-to-Noise

Probe TypeDirect Click Handle?S/N Ratio in LysateFalse Positive Rate
CPPA (Alkyne) Yes (Intrinsic) >50:1 Very Low
Acrylamide-BiotinNo (Bulky Tag) 15:1 High (Steric clashes)
Chloroacetamide-AlkyneYes (Added Tag) 5:1 High (Non-specific)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every assay must be a self-validating system. A protocol without internal controls for false positives is merely a random number generator. Below are the definitive workflows for utilizing CPPA reproducibly.

Protocol A: Intact Protein Mass Spectrometry (Validation of 1:1 Stoichiometry)

Causality: Intact MS is the only definitive way to prove that your inhibitor is not non-specifically "painting" the protein. We must observe a single mass shift corresponding to exactly one molecule of CPPA.

  • Protein Preparation: Dialyze the target recombinant protein (10 µM) into a thiol-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: Reducing agents like DTT or BME will directly react with the warhead, artificially lowering the effective concentration of CPPA and ruining inter-assay reproducibility.

  • Time-Course Incubation: Add CPPA (50 µM, 5x molar excess) and incubate at 25°C. Quench 10 µL aliquots at 5, 15, 30, and 60 minutes using 0.1% Formic Acid.

  • LC-MS Analysis: Inject the quenched samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use deconvolution software to convert the raw multiply-charged spectra to intact mass. Look for a mass shift of exactly +204.22 Da.

    • Self-Validation Checkpoint: Run a parallel assay using a Cys-to-Ala mutant of the target protein. If a mass shift is still observed in the mutant, the probe is non-specifically reacting with lysines or histidines, rendering the assay invalid.

Protocol B: Activity-Based Protein Profiling (ABPP) via CuAAC

Causality: To prove target engagement in a native, competitive environment, we utilize the intrinsic alkyne of CPPA to attach a fluorophore after binding has occurred.

  • Lysate Labeling: Treat 1 mg/mL of native cell lysate with 1 µM CPPA for 2 hours at 37°C.

  • Click Reaction Assembly: To 50 µL of labeled lysate, sequentially add the following reagents (vortexing between each addition):

    • Azide-Fluorophore (e.g., TAMRA-Azide, 100 µM final)

    • THPTA ligand (1 mM final). Causality: THPTA is critical; it chelates Cu(I) to prevent reactive oxygen species (ROS) from degrading the protein, ensuring sharp bands on the gel.

    • CuSO4 (1 mM final)

    • Sodium Ascorbate (1 mM final, freshly prepared to reduce Cu(II) to active Cu(I)).

  • Incubation & Resolution: React for 1 hour at room temperature in the dark. Quench with 4x Laemmli buffer, boil for 5 minutes, and resolve via SDS-PAGE.

  • Readout: Scan the gel on a fluorescence imager before applying any Coomassie stain.

    • Self-Validation Checkpoint: The "Competition Control." Pre-incubate the lysate with a 100x excess of a known, non-covalent reversible inhibitor for 30 minutes before adding CPPA. A true target band will disappear (be outcompeted), while off-target noise bands will remain unchanged.

G A CPPA Probe (Alkyne Warhead) C Reversible Complex (Proximity Orientation) A->C Non-covalent Binding B Target Protein (Nucleophilic Cys) B->C D Covalent Adduct (Vinyl Thioether) C->D kinact (Irreversible) E CuAAC 'Click' Reaction (Azide-Fluorophore) D->E Cell Lysate Extraction F In-Gel Fluorescence Readout E->F Target Engagement

Workflow of CPPA covalent target engagement and Activity-Based Protein Profiling (ABPP).

Conclusion

The structural elegance of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid lies in its dual utility: it serves as both a highly specific, proximity-driven covalent warhead and an intrinsic click-chemistry handle. By transitioning away from hyper-reactive chloroacetamides to latent electrophiles like propiolic acids, assay reproducibility is fundamentally restored, allowing researchers to trust their kinetic and target engagement data.

References

  • Title: The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: Pharmaceuticals (MDPI) URL: [Link]

Validation

Benchmarking 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid in Targeted Protein Degradation

Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), expanding the "degradable proteome" requires moving beyond traditional reversible binders to engage shallow, featureless protein pock...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), expanding the "degradable proteome" requires moving beyond traditional reversible binders to engage shallow, featureless protein pockets. 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CPPA) ([1]) has emerged as a highly versatile, bifunctional building block. For drug development professionals, CPPA serves a dual purpose: it acts as a tunable precursor for propiolamide covalent warheads targeting non-catalytic cysteines, and it functions as a sterically rigid alkyne for CuAAC (Click Chemistry) linker synthesis.

This guide objectively benchmarks CPPA against standard acrylamides and aliphatic alkynes, providing the experimental frameworks necessary to validate its performance in your PROTAC discovery pipelines.

Mechanistic Grounding: Why CPPA?

While acrylamides are the gold standard for targeted covalent inhibitors (TCIs), their application in PROTACs is often hindered by suboptimal target engagement rates on solvent-exposed cysteines. Propiolamides offer a distinct stereoelectronic profile. The sp-hybridized alkyne presents a linear geometry prior to Michael addition, allowing it to penetrate narrow cysteine-containing clefts ([2]).

However, unsubstituted propiolamides are often hyper-reactive, leading to rapid glutathione (GSH) depletion and off-target toxicity ([3]). CPPA solves this through its 1-cyclopentyl-1H-pyrazol-3-yl moiety. The electron-rich pyrazole ring donates electron density to the alkyne via resonance, dampening its electrophilicity to a "Goldilocks" zone. Simultaneously, the cyclopentyl group provides critical steric bulk, occupying adjacent hydrophobic sub-pockets to increase the half-life of the non-covalent encounter complex before irreversible bond formation occurs ([4]).

G POI Target Protein (Cys Nucleophile) Complex Ternary Complex (Covalent Engagement) POI->Complex Proximity PROTAC CPPA-Propiolamide PROTAC PROTAC->Complex Michael Addition E3 E3 Ligase (e.g., CRBN/VHL) E3->Complex Recruitment Ub Polyubiquitination Complex->Ub Ub Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Fig 1: Mechanism of CPPA-derived covalent PROTACs driving irreversible ternary complex formation.

Data Presentation: Benchmarking CPPA

CPPA-Propiolamides vs. Standard Warheads

Covalent PROTACs built with propiolamides show enhanced maximum degradation (Dmax) because the irreversible binding overcomes weak non-covalent affinity—a critical advantage for "undruggable" targets ([5]).

Table 1: Quantitative Comparison of Covalent Warheads in TPD

Warhead TypeIntrinsic Reactivity (GSH t1/2​ )Target Engagement RateTypical Dmax​ ImpactOff-Target Toxicity Risk
Standard Acrylamide > 120 min (Low)SlowModerateLow
Unsubstituted Propiolamide < 10 min (High)Very FastHighHigh (Pan-reactive)
CPPA-Propiolamide 45 - 60 min (Tuned)FastVery HighLow to Moderate
CPPA as a Rigid Click-Chemistry Linker

When utilized as a terminal alkyne for CuAAC, CPPA forms a 1,4-disubstituted triazole. The resulting cyclopentyl-pyrazole-triazole axis creates a highly rigid, predictable vector, reducing the entropic penalty of ternary complex formation compared to highly flexible PEG linkers ([6]).

Table 2: Physicochemical Impact of Linker Chemistries

Linker ComponentTopological Polar Surface Area (TPSA)Rigidity (Rotatable Bonds)LogP ContributionPermeability Impact
PEG3-Alkyne High (+36.5 Ų)Highly Flexible (+11)Negative (Hydrophilic)Often limits cellular entry
CPPA-Triazole Moderate (+28.2 Ų)Highly Rigid (+3)Positive (Lipophilic)Enhances passive diffusion

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every assay includes a mechanistic control to rule out false positives—a common pitfall in covalent degrader development ([7]).

W Synth Synthesize CPPA PROTAC GSH GSH Reactivity (Half-life Assay) Synth->GSH MS Intact Protein MS (Labeling Efficiency) Synth->MS Cell Cellular Degradation (DC50 / Dmax) GSH->Cell MS->Cell Select Proteomics (Off-target Profiling) Cell->Select

Fig 2: Self-validating experimental workflow for benchmarking covalent degrader efficacy and safety.

Protocol 1: Intrinsic Reactivity (GSH Half-Life Assay)

Causality: Measuring the intrinsic electrophilicity of the CPPA-propiolamide ensures it is reactive enough to engage the target but stable enough to survive systemic circulation.

  • Preparation: Prepare a 1 mM stock of the CPPA-PROTAC in PBS (pH 7.4) containing 10% DMSO to ensure solubility.

  • Reaction Initiation: Add reduced Glutathione (GSH) to a final concentration of 10 mM. Why 10 mM? A 10-fold molar excess establishes pseudo-first-order kinetics, simplifying the mathematical derivation of the half-life.

  • Monitoring: Sample the reaction at 0, 15, 30, 60, and 120 minutes. Quench samples immediately with 1% Formic Acid and analyze via LC-MS (UV 254 nm).

  • Self-Validation Check: Run a saturated (propionic acid) analog of the PROTAC in parallel. If the saturated analog degrades, your compound is suffering from aqueous hydrolysis or enzymatic cleavage, not thiol-mediated Michael addition ([8]).

Protocol 2: Intact Protein Mass Spectrometry (Target Engagement)

Causality: Confirms that the CPPA warhead selectively forms a covalent adduct with the specific target protein rather than acting as a non-specific protein paint.

  • Incubation: Incubate 5 µM of recombinant target protein with 10 µM CPPA-PROTAC for 2 hours at 37°C in HEPES buffer (pH 7.5).

  • Quenching: Add 1% Formic Acid. Why? Dropping the pH below 4.0 fully protonates the cysteine thiolate ( S− to SH ), immediately halting any further nucleophilic attack.

  • Analysis: Deconvolute the intact mass via LC-TOF-MS to observe the mass shift corresponding to exactly one PROTAC molecule.

  • Self-Validation Check: Pre-incubate a control protein sample with 50 µM Iodoacetamide (IAA) for 30 minutes to irreversibly block all reactive cysteines. If the CPPA-PROTAC still adds mass to the IAA-treated protein, it is improperly reacting with Lysine or Histidine residues, indicating poor selectivity ([9]).

Protocol 3: Cellular Degradation Assay

Causality: Proves that the covalent engagement translates to E3-ligase-mediated ubiquitination and proteasomal degradation.

  • Treatment: Treat target cells (e.g., HeLa or HCT116) with a 10-point concentration gradient (1 nM to 10 µM) of the CPPA-PROTAC for 16 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors. Critical Step: Do not use DTT or β-mercaptoethanol in the lysis buffer prior to target engagement analysis, as these free thiols will aggressively quench any unreacted PROTAC. Use TCEP for reduction during SDS-PAGE preparation instead.

  • Quantification: Determine DC50​ and Dmax​ via Western Blot or HiBiT luminescence.

  • Self-Validation Check: Pre-treat a control arm with 1 µM MG132 (a proteasome inhibitor) or 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor) for 2 hours prior to PROTAC addition. If the target protein still disappears, the loss of signal is an artifact (e.g., compound-induced aggregation or epitope masking), not true targeted protein degradation.

References

  • Recent Advances in Covalent Drug Discovery. Pharmaceuticals (MDPI). URL:[Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules (PMC). URL:[Link]

  • Exploration of the tunability of BRD4 degradation by DCAF16 trans-labelling covalent glues. Cell Chemical Biology (Dana-Farber). URL:[Link]

  • Biospecific Chemistry for Covalent Linking of Biomacromolecules. Chemical Reviews (ACS). URL:[Link]

  • Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry (PMC). URL:[Link]

  • Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding. European Journal of Medicinal Chemistry (NIH). URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules (PMC). URL:[Link]

  • 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CAS 1354704-50-9). ChemSrc. URL:[Link]

Sources

Comparative

Comparative Alkyne Reactivity: 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid vs. Phenylpropiolic Acid

Executive Summary Alkynoic acids are indispensable building blocks in modern organic synthesis, serving as stable, easily handled precursors for terminal and internal alkynes via decarboxylative functionalization[1]. For...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alkynoic acids are indispensable building blocks in modern organic synthesis, serving as stable, easily handled precursors for terminal and internal alkynes via decarboxylative functionalization[1]. For researchers and drug development professionals, selecting the appropriate propiolic acid derivative is critical for optimizing yield, catalyst turnover, and regioselectivity.

This guide provides an objective, data-driven comparison between a classic, unhindered aryl alkyne—Phenylpropiolic acid (PPA) —and a highly functionalized, sterically tuned heteroaryl alkyne—3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CPPA) . By analyzing their distinct electronic profiles, steric demands, and coordination behaviors, this guide establishes a predictive framework for their application in cross-coupling and cycloaddition workflows.

Structural and Electronic Analysis: Causality of Reactivity

The reactivity of a propiolic acid is governed by the electronic nature of its substituent and the presence of coordinating heteroatoms.

Phenylpropiolic Acid (PPA)

PPA serves as the baseline for aryl alkynoic acid reactivity.

  • Electronics: The phenyl ring is mildly electron-withdrawing via induction but capable of extended π -conjugation. This makes the alkyne moderately electrophilic and highly susceptible to nucleophilic attack or metalation.

  • Sterics & Coordination: PPA is planar and unhindered. Crucially, it lacks competing Lewis basic sites, ensuring that transition metal catalysts (Pd, Cu, Ag) interact exclusively with the alkyne or carboxylate moieties[2].

3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CPPA)

CPPA introduces significant complexity due to its heteroaromatic core and aliphatic appendage[3].

  • Electronics: The pyrazole ring is electron-rich compared to a phenyl ring. This π -excessive nature increases the electron density of the alkyne, rendering it less electrophilic but highly reactive toward electrophilic halogenation (halodecarboxylation).

  • Sterics: The bulky N1-cyclopentyl group forces a specific steric trajectory. While it is distant from the C3-alkyne, it significantly increases the molecule's lipophilicity, dramatically improving solubility in non-polar organic solvents (e.g., toluene, dichloromethane) compared to PPA.

  • Coordination (The Catalyst Poisoning Risk): The N2 atom of the pyrazole ring is a potent Lewis base. During metal-catalyzed reactions, N2 can competitively coordinate with Cu(I) or Pd(II) intermediates. This directed coordination can either facilitate proximal C-H activation or, more commonly, sequester the catalyst into an inactive chelate, necessitating higher catalyst loadings or strongly binding exogenous ligands to maintain turnover.

Quantitative Reactivity Comparison

The following table summarizes the comparative performance of PPA and CPPA across standard synthetic transformations.

ParameterPhenylpropiolic Acid (PPA)3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CPPA)Causality / Mechanistic Driver
Decarboxylative Cross-Coupling High yield (85-95%), standard Pd/Cu loading (1-5 mol%)Moderate yield (60-75%), requires higher Cu loading (10-20 mol%)Pyrazole N2 coordinates Cu(I), requiring excess copper to maintain the catalytic cycle.
Halodecarboxylation Rapid, quantitative with NBS/NISVery rapid, potential for pyrazole ring halogenationElectron-rich pyrazole accelerates electrophilic attack but reduces chemoselectivity.
CuAAC (Click Chemistry) Standard reactivity (post-decarboxylation)Highly regioselectiveCyclopentyl bulk sterically biases the approach of the azide intermediate.
Solubility (Toluene/Hexane) Poor to ModerateExcellentLipophilic cyclopentyl group disrupts crystal lattice packing.

Mechanistic Pathway: Decarboxylative Cross-Coupling

Decarboxylative cross-coupling replaces toxic, air-sensitive organometallic reagents (like stannanes in Stille couplings) with stable carboxylic acids[2]. The reaction typically utilizes a bimetallic Palladium/Copper system.

For PPA, the Cu(I) catalyst readily inserts into the C-COOH bond, extruding CO 2​ to form a copper-acetylide, which then transmetalates to an Ar-Pd-X complex[2]. For CPPA, the mechanism is identical, but the equilibrium of the Cu-acetylide formation is perturbed by the pyrazole N2 atom, which can form an off-cycle resting state.

Mechanism Substrate Propiolic Acid Substrate (PPA or CPPA) CuInt Cu-Acetylide Intermediate (CO2 Extruded) Substrate->CuInt Cu(I), Base - CO2 CuCat Cu(I) Catalyst CuCat->CuInt Transmet Transmetalation Complex (Ar-Pd-Acetylide) CuInt->Transmet Transmetalation ArX Aryl Halide (Ar-X) PdInt Pd(II) Oxidative Addition Complex (Ar-Pd-X) ArX->PdInt Pd(0) PdCat Pd(0) Catalyst PdCat->PdInt PdInt->Transmet Transmet->CuCat Cu(I) Regeneration Transmet->PdCat Pd(0) Regeneration Product Cross-Coupled Alkyne Product Transmet->Product Reductive Elimination

Bimetallic Pd/Cu Decarboxylative Cross-Coupling Mechanism for Propiolic Acids.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol for the Bimetallic Decarboxylative Cross-Coupling incorporates built-in validation checkpoints. This workflow is optimized for CPPA, utilizing a higher copper loading and a strongly coordinating bidentate ligand (e.g., 1,10-phenanthroline) to prevent catalyst sequestration by the pyrazole ring.

Step-by-Step Methodology

1. Reagent Preparation & Validation

  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CPPA (1.2 equiv), Aryl Iodide (1.0 equiv), Pd(PPh 3​ ) 2​ Cl 2​ (5 mol%), CuI (15 mol%), 1,10-phenanthroline (15 mol%), and Cs 2​ CO 3​ (1.5 equiv).

  • Validation Check: Perform a Karl Fischer titration on the solvent (DMF or DMSO) prior to use to ensure water content is <50 ppm. Moisture prematurely protonates the Cu-acetylide intermediate, yielding the terminal alkyne byproduct instead of the cross-coupled product.

2. Reaction Initiation & Thermocycling

  • Action: Add anhydrous DMF (0.2 M) to the mixture. Seal the tube, remove it from the glovebox, and heat to 110 °C in an oil bath.

  • Validation Check: Attach a mineral oil bubbler to the Schlenk line. The steady evolution of gas (CO 2​ ) within the first 30-60 minutes validates that the protodecarboxylation step is actively occurring.

3. Reaction Monitoring

  • Action: Stir for 12-16 hours.

  • Validation Check: Analyze an aliquot via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active CPPA spot ( λmax​ ~260 nm) and the appearance of a less polar, highly fluorescent product spot validates reaction completion.

4. Quench and Extraction

  • Action: Cool to room temperature, dilute with EtOAc, and wash sequentially with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na 2​ SO 4​ .

  • Validation Check: Weigh the crude extract. A mass balance exceeding 110% of theoretical yield indicates residual DMF or catalyst salts, requiring a secondary wash.

5. Purification and Characterization

  • Action: Purify via flash column chromatography on silica gel.

  • Validation Check: Confirm structural integrity via 1 H NMR (absence of the terminal alkyne C-H singlet at ~3.2 ppm) and LC-MS (target mass [M+H] + ). Purity must be >95% for downstream biological assays.

Workflow Prep 1. Reagent Prep KF Titration Validation React 2. Thermocycling CO2 Evolution Check Prep->React Workup 3. Quench & Extract Mass Balance Check React->Workup Purify 4. Chromatography TLC/UV Validation Workup->Purify Analyze 5. Characterization NMR/LC-MS >95% Purify->Analyze

Self-Validating Experimental Workflow for Alkyne Cross-Coupling.

References

  • Wikipedia Contributors. "Decarboxylative cross-coupling." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Lee, S. "Decarboxylative coupling reactions of propiolic acid derivatives." Journal of Organic Chemistry: Current Research, Longdom Publishing. Available at:[Link]

  • ChemSrc. "3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid - Chemical Properties and CAS 1354704-50-9." ChemSrc Database. Available at: [Link]

Sources

Validation

Spectroscopic Validation and Purity Comparison Guide: 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid

Executive Summary & Strategic Importance In modern drug discovery, functionalized pyrazoles are privileged scaffolds, frequently utilized in the development of kinase inhibitors targeting the JAK/STAT, FLT3, and DLK path...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern drug discovery, functionalized pyrazoles are privileged scaffolds, frequently utilized in the development of kinase inhibitors targeting the JAK/STAT, FLT3, and DLK pathways [5]. 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-50-9) [1] is a highly specialized building block. The presence of the rigid alkyne linker (propiolic acid) and the lipophilic cyclopentyl ring makes it an ideal intermediate for synthesizing complex heterocyclic APIs via cross-coupling or amide bond formation.

However, the synthesis of N-alkylated pyrazoles is notoriously prone to regiochemical ambiguity. N-alkylation of asymmetric 1H-pyrazoles inherently yields a mixture of N1 and N2 alkylation products, resulting in 3-substituted and 5-substituted regioisomers [3, 4]. For researchers and drug development professionals, utilizing a sub-standard grade of this intermediate can lead to catastrophic downstream failures, as regioisomeric impurities will propagate through subsequent synthetic steps, drastically reducing final API yield and target binding affinity.

This guide objectively compares high-purity commercial standards against lower-grade alternatives and establishes a self-validating spectroscopic workflow to guarantee structural and regiochemical integrity.

Purity Grade Comparison: High-Purity vs. Standard Alternatives

When sourcing or synthesizing 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid, the purity profile directly dictates its utility in sensitive catalytic cycles (e.g., Sonogashira couplings or peptide couplings). Table 1 outlines the performance and composition of different purity grades.

Table 1: Comparative Analysis of Purity Grades
Purity GradeTarget Compound (LC-MS)Key Impurities PresentDownstream Impact
High-Purity (≥99%) >99.0%Trace residual solvents only.Optimal for parallel synthesis and GMP API scale-up.
Standard Grade (95%) 95.0% - 98.0%1-5% 5-yl regioisomer; Trace des-cyclopentyl pyrazole.Regioisomers will co-elute in downstream products, requiring costly preparative HPLC.
Crude / Unpurified <90.0%5-yl regioisomer; Alkyne hydration byproducts (oxopropanoic acid).High risk of catalyst poisoning during cross-coupling; complete reaction failure.

Causality of Impurities: The 5-yl regioisomer, 3-(1-cyclopentyl-1H-pyrazol-5-yl)propiolic acid, is the most insidious impurity. Because it possesses an identical exact mass and highly similar polarity to the 3-yl target, it often evades detection in basic LC-UV workflows and requires advanced spectroscopic validation [4].

The Self-Validating Analytical Workflow

To establish absolute trustworthiness in the batch quality, we must deploy an orthogonal, self-validating analytical system. Relying solely on 1D 1 H NMR is insufficient because the chemical shifts of the pyrazole protons in the 3-yl and 5-yl isomers overlap significantly.

Our self-validating system pairs LC-MS/MS (to confirm exact mass and rule out des-cyclopentyl impurities) with 2D NOESY NMR (to definitively assign regiochemistry via through-space proton interactions) [2].

Workflow Start Crude 3-(1-Cyclopentyl-1H-pyrazol-3-yl) propiolic acid LCMS LC-MS Profiling (Mass & Purity) Start->LCMS NMR1D 1D 1H/13C NMR (Structural Backbone) Start->NMR1D Valid Validated High-Purity Intermediate LCMS->Valid NMR2D 2D NOESY NMR (Regioisomer Resolution) NMR1D->NMR2D Resolve 3-yl vs 5-yl NMR2D->Valid

Caption: Orthogonal spectroscopic workflow for pyrazole regiochemical validation.

Experimental Protocols: Step-by-Step Methodologies

To replicate this self-validating system, adhere to the following optimized protocols.

Protocol A: LC-MS/MS Purity Profiling
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor for the protonated molecular ion [M+H]+ at m/z 205.09.

Protocol B: 1D and 2D NMR Regiochemical Assignment
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1D 1 H NMR Acquisition: Acquire spectra at 400 MHz or 600 MHz. Set the relaxation delay (D1) to 2.0 s and acquire 16-32 scans to ensure a high signal-to-noise ratio for trace impurity detection.

  • 2D NOESY Acquisition (Critical Step): Set the mixing time ( τm​ ) to 400 ms.

    • Causality Check: The 3-yl isomer will exhibit a distinct Nuclear Overhauser Effect (NOE) cross-peak between the cyclopentyl methine proton (approx. 4.7 ppm) and the pyrazole C5-H (approx. 7.8 ppm). If the sample is the 5-yl isomer, the NOE cross-peak will appear between the cyclopentyl methine proton and the pyrazole C4-H (approx. 6.5 ppm) [3].

Quantitative Spectroscopic Data

The following table summarizes the validated spectroscopic data for the pure 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid standard.

Table 2: Validated NMR and LC-MS Data
Analytical MethodParameterObserved Value / Assignment
LC-MS (ESI+) [M+H]+ m/z 205.09 (Calculated for C11​H13​N2​O2+​ : 205.09)
LC-MS (ESI+) Retention Time2.85 min (under Protocol A conditions)
1 H NMR (DMSO- d6​ ) Pyrazole C5-H δ 7.85 (d, J = 2.2 Hz, 1H)
1 H NMR (DMSO- d6​ ) Pyrazole C4-H δ 6.52 (d, J = 2.2 Hz, 1H)
1 H NMR (DMSO- d6​ ) Cyclopentyl CH δ 4.72 (quintet, J = 7.1 Hz, 1H)
1 H NMR (DMSO- d6​ ) Cyclopentyl CH2​ δ 2.10 - 1.60 (m, 8H)
1 H NMR (DMSO- d6​ ) Carboxylic OH δ 13.50 (br s, 1H)
2D NOESY Key Cross-Peak δ 4.72 δ 7.85 (Confirms 1-cyclopentyl is adjacent to C5-H, proving the 3-yl propiolic substitution).

Downstream Application Impact

When the high-purity 3-yl regioisomer is successfully utilized, it acts as a critical vector in synthesizing inhibitors that modulate hyperactive kinase pathways. The rigid alkyne allows the molecule to project deeply into the ATP-binding pocket of kinases like JAK1/2, while the cyclopentyl ring interacts with the hydrophobic solvent-exposed regions [5].

Pathway API API (Pyrazole-Alkyne Scaffold) JAK JAK1/JAK2 Kinase API->JAK STAT STAT Phosphorylation JAK->STAT Nuc Nuclear Translocation STAT->Nuc Gene Pro-inflammatory Gene Expression Nuc->Gene

Caption: Mechanism of action for pyrazole-derived APIs in the JAK/STAT signaling pathway.

By rigorously validating the structural identity of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid prior to synthesis, researchers ensure the fidelity of the final API, preventing off-target toxicity and maximizing therapeutic efficacy.

References

  • ChemSrc. (2024). 1354704-50-9_CAS No.:1354704-50-9. Retrieved from [Link]

  • MDPI. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. Biomolecules. Retrieved from [Link]

  • Kaunas University of Technology. (n.d.). Synthesis and Investigation of Novel Functionalized Pyrazole or Indole Ring Containing Heterocyclic Compounds. Retrieved from [Link]

  • Patel, S. et al. (2022). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

Comparative

Comparative Toxicity Studies of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid Analogs: A Guide for Lead Optimization

Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Content Focus: Structural optimization, reactive metabolite mitigation, and self-validating toxicological screening. Executive Summar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Content Focus: Structural optimization, reactive metabolite mitigation, and self-validating toxicological screening.

Executive Summary

The compound 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid is a highly functionalized sp3-rich scaffold frequently utilized in the development of kinase inhibitors and allosteric modulators. However, the combination of a pyrazole core and a terminal-like propiolic acid moiety presents significant toxicological liabilities. This guide objectively compares the parent scaffold against rationally designed structural analogs, providing experimental data and step-by-step methodologies to mitigate hepatotoxicity, mechanism-based inhibition (MBI), and reactive metabolite formation.

Mechanistic Basis of Toxicity in the Parent Scaffold

The parent scaffold contains two distinct structural alerts that synergistically increase the risk of idiosyncratic drug-induced liver injury (DILI):

  • Alkyne-Induced Mechanism-Based Inhibition (MBI): Alkynes lacking propargylic hydrogens, such as the propiolic acid moiety, are notorious for their metabolic instability. They are frequently oxidized by cytochrome P450 (CYP) enzymes (e.g., CYP3A4) into highly reactive oxirene or ketene intermediates[1]. These electrophilic species act as "suicide inhibitors" by covalently binding to the CYP apoprotein, leading to irreversible enzyme inactivation and subsequent hepatotoxicity[2].

  • Pyrazole-Mediated Oxidative Stress: The pyrazole ring itself can induce severe oxidative liver damage. This toxicity is particularly pronounced in states of Nrf2 deficiency and occurs independently of CYP2E1/2A5 induction, driven by the depletion of intracellular glutathione (GSH) and the generation of reactive oxygen species (ROS)[3].

Bioactivation A Propiolic Acid Derivative B CYP3A4 / CYP2C9 Oxidation A->B C Reactive Oxirene / Ketene Intermediate B->C NADPH, O2 D Covalent Binding (Apoprotein) C->D Nucleophilic Attack E Hepatotoxicity & MBI D->E

Fig 1: CYP-mediated bioactivation of the propiolic acid moiety into reactive intermediates.

Comparative Toxicity of Structural Analogs

To mitigate the liabilities of the propiolic acid moiety while maintaining the necessary vectorality for target binding, several analogs were synthesized and profiled.

  • Analog A (Parent): 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid.

  • Analog B (Alkene): (E)-3-(1-Cyclopentyl-1H-pyrazol-3-yl)acrylic acid.

  • Analog C (Bioisostere): 5-(1-Cyclopentyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid.

  • Analog D (Saturated): 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propanoic acid.

Quantitative Data Comparison
CompoundStructural ModificationTarget IC₅₀ (nM)CYP3A4 IC₅₀ Shift (Fold)GSH Adducts (pmol/mg)Hepatocyte LC₅₀ (µM)
Analog A Parent (Alkyne)12>15.0x (Severe MBI)45018
Analog B Alkene Replacement282.1x12045
Analog C Isoxazole Bioisostere151.1x (No MBI)<10>100
Analog D Saturated Chain1451.0x (No MBI)<10>100

Analysis: Analog A exhibits high potency but unacceptable MBI and covalent binding. Analog B reduces MBI but introduces a Michael acceptor liability, retaining moderate GSH reactivity. Analog D eliminates toxicity but loses target potency due to increased conformational flexibility. Analog C emerges as the optimal lead; the isoxazole ring acts as a rigid, flat bioisostere for the alkyne, maintaining target potency while completely abolishing the oxirene-driven reactive metabolite formation[1].

Experimental Methodologies for Toxicity Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to establish causality rather than mere correlation.

Protocol 1: Reactive Metabolite Trapping (GSH/KCN Assay)

Causality Principle: Transient electrophiles cannot be measured directly. We utilize exogenous nucleophiles to trap them: Glutathione (GSH) captures "soft" electrophiles (e.g., oxirenes, quinones), while Potassium Cyanide (KCN) captures "hard" electrophiles (e.g., iminium ions).

Step-by-Step Methodology:

  • Preparation: Prepare 1 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

  • Nucleophile Addition: Add 5 mM GSH (for soft trapping) or 1 mM KCN (for hard trapping) to the mixture.

  • Substrate Incubation: Add 10 µM of the test analog.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 15 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS using neutral loss scanning (loss of 129 Da for GSH adducts).

  • Self-Validation: Run parallel incubations with Acetaminophen (APAP) as a positive control for GSH trapping (verifying NAPQI formation)[2] and Verapamil as a negative control.

Protocol 2: Time-Dependent CYP3A4 Inhibition (IC₅₀ Shift Assay)

Causality Principle: Mechanism-based inhibitors require catalytic turnover to form the reactive species. By comparing the IC₅₀ of the compound with and without a 30-minute NADPH pre-incubation, we can differentiate reversible competitive inhibition from irreversible suicide inhibition. A shift >3-fold indicates MBI.

Step-by-Step Methodology:

  • Pre-Incubation (Plus NADPH): Incubate 0.5 mg/mL HLMs with a 7-point titration of the test analog (0.1 - 50 µM) and 1 mM NADPH for 30 minutes at 37°C.

  • Pre-Incubation (Minus NADPH): Prepare an identical plate but substitute NADPH with buffer.

  • Substrate Addition: Add a CYP3A4-specific probe substrate (e.g., Midazolam at its Kₘ value) and NADPH (to the minus plate) to initiate the residual activity assay. Incubate for 10 minutes.

  • Quenching & Analysis: Quench with acetonitrile. Measure the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Self-Validation: Include Tienilic acid as a positive control (expected shift >10-fold)[2] and Ketoconazole as a reversible negative control (expected shift ~1-fold).

Workflow S1 Synthesize Analogs (Alkyne Replacements) S2 In Vitro CYP Inhibition (IC50 Shift Assay) S1->S2 S3 Reactive Metabolite Trapping (GSH / KCN) S1->S3 S4 Hepatocyte Toxicity (CellTiter-Glo) S1->S4 S5 Lead Selection (High Efficacy, Low MBI) S2->S5 S3->S5 S4->S5

Fig 2: Integrated toxicological screening workflow for pyrazole-propiolic acid derivatives.

Conclusion & Structural Optimization Strategy

When working with the 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid scaffold, the primary driver of toxicity is the CYP-mediated bioactivation of the propiolic acid moiety. While the sp3-rich cyclopentyl group provides excellent lipophilic efficiency, the alkyne acts as a metabolic liability.

By employing a rigid bioisosteric replacement strategy—specifically substituting the alkyne with an isoxazole ring (Analog C)—researchers can preserve the spatial geometry required for target engagement while entirely circumventing the oxirene-mediated suicide inhibition of CYP enzymes. This approach, validated through rigorous IC₅₀ shift and GSH trapping assays, provides a clear roadmap for advancing pyrazole-based leads into preclinical development safely.

References

  • Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency Source: PMC - NIH URL:[Link]

  • Role of drug metabolizing enzymes in chemotherapy-induced gastrointestinal toxicity and hepatotoxicity Source: PMC - NIH URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid proper disposal procedures

Comprehensive Safety and Disposal Guide: 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid As a specialized building block frequently utilized in the synthesis of kinase inhibitors and other advanced pharmacophores, 3-(1-C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide: 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid

As a specialized building block frequently utilized in the synthesis of kinase inhibitors and other advanced pharmacophores, 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid requires stringent handling and disposal protocols. This guide provides drug development professionals and laboratory scientists with the mechanistic reasoning and self-validating procedures necessary to manage this compound safely and in full compliance with federal regulations.

Chemical Profiling & Mechanistic Hazard Assessment

To handle a chemical safely, one must understand the causality behind its reactivity. 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid presents a unique convergence of physical and biological hazards due to its specific functional groups:

  • The Propiolic Acid Moiety (-C≡C-COOH): This conjugated alkyne-carboxylic acid system is highly electron-deficient. Propiolic acid derivatives are known lachrymators (tear-inducing) and are severely corrosive to human tissue[1]. Furthermore, the conjugated alkyne is susceptible to nucleophilic attack and can undergo exothermic decarboxylation or polymerization if exposed to extreme heat or strong bases[2].

  • The Cyclopentyl-Pyrazole Core: The addition of the lipophilic cyclopentyl group significantly increases the molecule's partition coefficient (LogP). Causality dictates that higher lipophilicity enhances the compound's ability to permeate standard nitrile laboratory gloves and the human stratum corneum, increasing the risk of systemic absorption. Because the pyrazole ring is a privileged pharmacophore, this compound must be treated as a potentially potent, biologically active pharmaceutical intermediate.

Table 1: Physical & Chemical Hazard Profile

Hazard CategoryMechanistic CauseOperational ImplicationPPE & Engineering Controls
Corrosivity Propiolic acid moiety donates protons; highly reactive conjugated system.Causes severe skin burns and irreversible eye damage[1].Splash goggles, double nitrile gloves, lab coat.
Lachrymator Volatilization interacts with ocular and respiratory pain receptors.Induces tearing and severe respiratory tract irritation[1].Handle exclusively in a Class II BSC or chemical fume hood.
Reactivity Alkyne conjugated with carboxylic acid can polymerize exothermically.Incompatible with strong oxidizers, strong bases, and heavy metals[2].Store away from heat/light; do not mix with azides or metals.
Bioactivity Cyclopentyl-pyrazole core is a highly active kinase inhibitor intermediate.Unknown but potentially potent systemic toxicity via dermal absorption.Avoid all skin contact; utilize closed-system transfers when possible.

Step-by-Step Disposal Procedures

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste under US EPA guidelines listed in 40 CFR Part 261[3]. Due to its corrosivity and toxicity, 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid must be routed to professional incineration.

Protocol 1: Routine Waste Collection & Segregation

Every step in this protocol acts as a self-validating check to prevent incompatible chemical mixing.

  • Quench & Cool: If the compound is part of an active reaction mixture, ensure the reaction is fully quenched and cooled to ambient temperature before transfer. Do not attempt to neutralize the pure acid directly in the waste container, as neutralization of reactive conjugated acids can be violently exothermic[2].

  • Select the Container: Utilize a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy. Ensure the container features a secure, vented cap to prevent pressure buildup from potential off-gassing.

  • Determine the Waste Stream:

    • If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), route to the Halogenated Organic Waste stream.

    • If dissolved in non-halogenated solvents (e.g., DMSO, Methanol, Ethyl Acetate), route to the Non-Halogenated Organic Waste stream.

  • Regulatory Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. Under the OSHA Hazard Communication Standard (29 CFR 1910.1200), the label must explicitly state the chemical constituents and primary hazards (e.g., "Corrosive", "Toxic")[4].

  • Storage & Transport: Store the waste container in secondary containment within a designated hazardous waste accumulation area, away from direct sunlight and heat sources.

WasteWorkflow A Generate Waste: 3-(1-Cyclopentyl-1H-pyrazol-3-yl) propiolic acid B Assess Solvent Matrix A->B C Contains Halogens? B->C D Halogenated Organic Waste Stream C->D Yes E Non-Halogenated Organic Waste Stream C->E No F Label per EPA 40 CFR 261 D->F E->F G Professional Incineration F->G

Caption: Workflow for the segregation and disposal of propiolic acid derivative waste.

EPA Generator Tracking

Generators must track their monthly waste output to determine their EPA Generator Category to ensure compliance with accumulation time limits and facility requirements[5].

Table 2: EPA Hazardous Waste Generator Categories (40 CFR § 262.13)

Generator CategoryMonthly Hazardous Waste GenerationAccumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kgNo strict federal limit (subject to state laws)
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg180 days (or 270 days if transported >200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg90 days

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent aerosolization of the lachrymatory acid and to mitigate dermal exposure risks.

Protocol 2: Spill Cleanup Methodology
  • Evacuate & Isolate: Immediately clear personnel from the vicinity. If the spill is large or highly concentrated, alert your Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Equip double nitrile gloves, a chemical-resistant lab coat, and splash goggles. If ventilation is compromised, an OSHA-compliant respirator is required.

  • Containment: Surround the spill with an inert absorbent material such as dry sand or vermiculite. Critical Hazard Warning: Never use combustible materials like sawdust, as they can react violently with oxidizing organic acids and potentially ignite[6].

  • Absorption & Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent the ignition of any associated solvent vapors[6]. Place the residue into a heavy-duty, sealable hazardous waste bag or HDPE bucket.

  • Surface Decontamination: Wash the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a thorough water rinse. DO NOT allow wash water to enter standard drains; collect all wash water for hazardous waste treatment[2].

SpillResponse S1 Spill Detected S2 Evacuate & Isolate Area S1->S2 S3 Apply Inert Absorbent (Sand/Vermiculite) S2->S3 S4 Collect in Chemically Compatible Container S3->S4 S5 Dispose as Hazardous Chemical Waste S4->S5

Caption: Step-by-step emergency response pathway for solid or liquid chemical spills.

References[1] Title: SAFETY DATA SHEET - Propiolic acid | Source: Thermo Fisher Scientific | URL: https://www.thermofisher.com/[6] Title: Material Safety Data Sheet - Propiolic acid, 98% | Source: Cole-Parmer | URL:https://www.coleparmer.com/[2] Title: Propiolic acid | Source: Santa Cruz Biotechnology | URL: https://www.scbt.com/[4] Title: Hazard Communication Standard: Safety Data Sheets | Source: Occupational Safety and Health Administration (OSHA) | URL:https://www.osha.gov/laws-regs/regulations/standardnumber/1910/1910.1200[3] Title: 40 CFR Part 261 - IDENTIFICATION AND LISTING OF HAZARDOUS WASTE | Source: Electronic Code of Federal Regulations (eCFR) | URL:https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-261[5] Title: Steps in Complying with Regulations for Hazardous Waste | Source: US Environmental Protection Agency (EPA) | URL:https://www.epa.gov/hw/steps-complying-regulations-hazardous-waste

Sources

Handling

Personal protective equipment for handling 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid

Advanced Safety and Operational Protocol for Handling 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid Introduction As a Senior Application Scientist in drug discovery, I approach laboratory safety not as a static checkli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid

Introduction

As a Senior Application Scientist in drug discovery, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling specialized, novel intermediates like 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid, we cannot rely on generic safety data sheets alone. We must deduce the hazard profile directly from the molecule's structural moieties.

This compound merges a highly reactive propiolic acid derivative—a class known for severe corrosivity and potential lachrymatory (tear-inducing) effects[1][2]—with a lipophilic cyclopentyl-pyrazole system. While the bulky substitution likely renders this specific compound a solid at room temperature (reducing the extreme volatility seen in the parent propiolic acid), the inherent risks of localized tissue damage and unknown biological activity remain high.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and regulatory compliance for researchers and drug development professionals.

Mechanistic Hazard Assessment & PPE Causality

The Occupational Safety and Health Administration (OSHA) 29 CFR 1910 Subpart I mandates that Personal Protective Equipment (PPE) selection be driven by a rigorous, site-specific hazard assessment[3][4]. PPE serves as the final line of defense in the hierarchy of controls, secondary to engineering controls like fume hoods[3][5].

  • The Propiolic Acid Moiety: Unsubstituted propiolic acid is classified under the Globally Harmonized System (GHS) as causing severe skin burns and serious eye damage (Skin Corr. 1B). The alkyne-carboxylic acid combination is highly reactive. Contact with mucous membranes or ocular tissue can cause irreversible damage[2].

  • The Cyclopentyl-Pyrazole System: Heterocycles are ubiquitous in kinase inhibitors and other targeted therapeutics. The addition of the lipophilic cyclopentyl group increases the molecule's ability to traverse the stratum corneum (the skin's outermost layer), especially when dissolved in penetrating organic solvents like DMSO or DMF.

Causality cluster_0 Chemical Moieties cluster_1 Hazard Profile cluster_2 Required Controls M1 Propiolic Acid Group (Corrosive/Reactive) H1 Tissue Necrosis & Severe Eye Damage M1->H1 Drives M2 Cyclopentyl-Pyrazole (Lipophilic/Bioactive) H2 Enhanced Dermal Penetration in Solvent M2->H2 Enables C1 Chemical Splash Goggles & Fume Hood H1->C1 Mitigated by C2 Double Nitrile Gloves & FR Lab Coat H2->C2 Mitigated by

Mechanistic mapping of structural hazards to required safety controls.

Required Personal Protective Equipment (PPE) Matrix

Based on the structural hazard assessment, the following PPE matrix is mandatory for handling 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid.

Table 1: Quantitative & Qualitative PPE Specifications

Protection ZoneRequired EquipmentMechanistic Rationale (Causality)
Eye/Face Chemical Splash Goggles (ANSI Z87.1) + Face ShieldStandard safety glasses are insufficient. Splash goggles are required to prevent ocular exposure to corrosive dust or solutions[4][6]. A face shield is mandatory if handling >50 mL of solution.
Hand Double-Gloving: Heavy-duty Nitrile over standard NitrileThe lipophilic nature of the compound in solvent increases permeation risk. Double-gloving ensures a sterile inner barrier if the outer glove is breached or contaminated[4].
Body Flame-Resistant (FR) Lab Coat & Closed-Toe ShoesProtects against dermal exposure and potential flammability hazards associated with organic acid solutions[6].
Respiratory Certified Chemical Fume Hood (Engineering Control)Volatilized organic acids or aerosolized powders can cause severe respiratory tract burns[1][5]. All handling must occur within a fume hood; N95 masks are ineffective against chemical vapors.

Step-by-Step Operational Methodology

To ensure a self-validating safety system, execute the following protocol strictly in order.

Phase 1: Preparation & Setup

  • Verify Engineering Controls: Ensure the chemical fume hood is certified and operating with an adequate face velocity (typically 80-120 fpm)[5].

  • Don PPE: Apply the FR lab coat, chemical splash goggles, and the first layer of nitrile gloves. Apply the second outer layer of nitrile gloves immediately before handling the compound[4][6].

  • Clear the Workspace: Remove incompatible chemicals from the fume hood, particularly strong bases, oxidizers, and inorganic mineral acids (e.g., nitric acid) to prevent cross-reactivity[7][8].

Phase 2: Weighing and Transfer 4. Static Mitigation: Because novel organic solids can be highly static, use an anti-static gun (Zerostat) on the weighing boat and spatula to prevent the aerosolization of corrosive particulates. 5. Transfer: Carefully weigh the 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid inside the fume hood. Do not transport open containers of the powder across the laboratory. 6. Solubilization: If preparing a stock solution, slowly add the solvent (e.g., DMSO) to the acid, not vice versa, to control any potential heat of dissolution safely.

Phase 3: Doffing & Decontamination 7. Surface Decontamination: Wipe down the balance and fume hood surface with an appropriate solvent, followed by a mild aqueous base (like dilute sodium bicarbonate) to neutralize residual acid, and finally wipe with water. 8. Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste container. Remove inner gloves and wash hands thoroughly with soap and water.

Storage and Disposal Plan

The mismanagement of organic acids is a leading cause of laboratory incidents. Strict segregation is required.

  • Storage Logistics: Store 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid in a dedicated organic acid cabinet or a flammable storage cabinet[8]. Critical Rule: Never store organic acids in the same secondary containment as oxidizing inorganic acids (e.g., Nitric, Sulfuric, or Perchloric acid). Mixing these can generate toxic gas, heat, or explosive conditions[7][8].

  • Waste Disposal: Under no circumstances should this compound or its solutions be drain disposed[9].

    • Solid Waste: Collect contaminated weighing boats, pipette tips, and outer gloves in a sealed, labeled solid hazardous waste container.

    • Liquid Waste: Collect solvent waste in a compatible polyethylene container[10]. Label clearly as "Hazardous Waste: Organic Acid / Solvent Mixture (Contains 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid)".

Workflow Start 1. Hazard Assessment & Fume Hood Verification PPE 2. Don PPE Matrix (Double Glove, Goggles, Coat) Start->PPE Weigh 3. Weigh Solid (Use Anti-Static Tools) PPE->Weigh SolPrep 4. Solution Prep (Add Solvent to Acid) Weigh->SolPrep Decon 5. Decontaminate Surfaces (Dilute Bicarbonate Wipe) SolPrep->Decon Waste 6. Segregate Waste (Keep away from Nitric Acid!) Decon->Waste Dispose 7. EHS Hazmat Pickup Waste->Dispose

Step-by-step operational and disposal workflow for organic acid handling.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. North Carolina State University.[Link]

  • Material Safety Data Sheet - Propiolic acid, 98%. Cole-Parmer.[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH).[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]

  • Acids, Organic Standard Operating Procedure. Washington State University.[Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS).[Link]

  • Safe Storage. University of California, Berkeley EHS.[Link]

  • Organic Acids Chemical Storage Fact Sheet. University of Waterloo.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.